molecular formula C34H30N2O6 B1440438 Di-fmoc-n-alpha-aminomethyl-l-alanine CAS No. 1562433-56-0

Di-fmoc-n-alpha-aminomethyl-l-alanine

货号: B1440438
CAS 编号: 1562433-56-0
分子量: 562.6 g/mol
InChI 键: JZXUUGMJLQZNAN-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Di-Fmoc-N-alpha-aminomethyl-L-alanine is a sophisticated amino acid derivative designed for advanced peptide synthesis and the development of peptidomimetics. Its primary research value lies in the presence of two Fmoc (fluorenylmethyloxycarbonyl) protecting groups, which allow for selective deprotection and the formation of complex molecular architectures. This compound is particularly valuable for introducing a backbone-aminomethyl modification, a key strategy in creating peptide analogs with enhanced metabolic stability, altered conformational flexibility, and improved binding affinity for specific biological targets. Researchers utilize such building blocks to probe protein-protein interactions (PPIs), which are often challenging to target with conventional small molecules or linear peptides. The structural versatility afforded by the aminomethyl group enables the synthesis of peptides with novel scaffolds, facilitating studies in chemical biology and the pursuit of next-generation therapeutics for areas such as oncology, infectious diseases, and neuroscience. The dual-protection strategy is essential for constructing these complex structures, making it a critical tool for research focused on overcoming the limitations of traditional peptides. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUUGMJLQZNAN-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Di-Fmoc-N-alpha-aminomethyl-L-alanine molecular weight 562.61

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, applications, and experimental protocols for Di-Fmoc-N-alpha-aminomethyl-L-alanine , a specialized amino acid building block used in advanced peptide synthesis.

A Dual-Protected Branching Unit for Peptidomimetic Design

Executive Summary

Di-Fmoc-N-alpha-aminomethyl-L-alanine (CAS: 1562433-56-0) is a highly specialized, sterically hindered amino acid derivative characterized by a quaternary


-carbon center.[1] Unlike standard amino acids, this compound features both a methyl group and a protected aminomethyl group at the 

-position, making it a structural hybrid of Alanine and a gem-diamine.

With a molecular weight of 562.61 , it serves two critical functions in drug discovery:

  • Branching Point: The presence of two Fmoc-protected amino groups allows for the simultaneous growth of two peptide chains, facilitating the synthesis of dendrimers or multivalent ligands.

  • Conformational Constraint: As a

    
    -tetrasubstituted amino acid, it severely restricts backbone rotation (
    
    
    
    angles), promoting helical conformations (similar to Aib) and imparting exceptional resistance to proteolytic degradation.
Chemical Identity & Specifications
PropertySpecification
Chemical Name

-Bis(fluorenylmethoxycarbonyl)-2-amino-2-(aminomethyl)propanoic acid
Common Name Di-Fmoc-N-alpha-aminomethyl-L-alanine
CAS Number 1562433-56-0
Molecular Weight 562.61 g/mol
Molecular Formula

Appearance White to off-white powder
Purity

(HPLC)
Solubility Soluble in DMF, DMSO; sparingly soluble in DCM/MeOH
Structural Class

-tetrasubstituted Amino Acid / Gem-diamine precursor
Structural Analysis

The molecule consists of an Alanine backbone where the


-proton is replaced by a methylene-amine group (

). Both the

-amine and the side-chain amine are protected by Fmoc (9-fluorenylmethoxycarbonyl) groups.

Note on Isomers: Researchers must distinguish this compound from Fmoc-Dab(Fmoc)-OH (2,4-diaminobutyric acid derivative). While they share the same molecular weight (562.61) and formula, Fmoc-Dab is a linear amino acid. The "Alanine" nomenclature in the title compound explicitly denotes the presence of an


-methyl group, confirming the quaternary, branched structure.
Mechanistic Applications in Drug Design
3.1. Multivalent Ligand Synthesis (Dendrimers)

The dual Fmoc protection is orthogonal to acid-labile side chains (e.g., Boc, tBu) but non-orthogonal to each other. Upon treatment with piperidine, both amino groups are exposed simultaneously. This unique property allows the reagent to act as a symmetric branching unit .

  • Application: Creating "Y-shaped" peptides where two identical bioactive motifs function synergistically to increase binding avidity (e.g., targeting dimeric receptors).

3.2. Helical Stabilization & Proteolytic Resistance

The steric bulk of the


-methyl and 

-aminomethyl groups restricts the conformational space of the peptide backbone.
  • Mechanism: The "Thorpe-Ingold" effect favors folded conformations, particularly

    
    -helices or 
    
    
    
    -helices.
  • Stability: The absence of an

    
    -proton eliminates the primary mechanism for racemization and drastically reduces susceptibility to proteases like trypsin or chymotrypsin, extending the in vivo half-life of the therapeutic.
    
Experimental Protocols
4.1. Solubility & Handling

Due to the two hydrophobic fluorenyl rings, the compound can aggregate.

  • Solvent: Dissolve in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Avoid DCM for coupling reactions as solubility may be insufficient.

  • Concentration: Maintain concentrations below 0.1 M to prevent precipitation during activation.

4.2. Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

Coupling this sterically hindered residue to a resin-bound peptide is difficult. Standard carbodiimide methods (DIC/HOBt) often fail.

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: DIPEA (Diisopropylethylamine).

  • Resin: Low-loading Rink Amide resin (0.2–0.4 mmol/g) is recommended to reduce steric crowding.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 mins. Deprotect the previous Fmoc group (20% piperidine/DMF, 2 x 10 mins).

  • Activation:

    • Dissolve Di-Fmoc-N-alpha-aminomethyl-L-alanine (3 eq relative to resin) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6 eq).

    • Critical: Pre-activate for only 30-60 seconds to minimize racemization (though low risk for this structure) and side reactions.

  • Coupling:

    • Add activated solution to resin.

    • Microwave assistance:

      
       for 10 minutes (or 3 hours at RT).
      
    • Double Coupling: Highly recommended. Repeat the step with fresh reagents.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test. Note that steric bulk may give false negatives; micro-cleavage and LC-MS verification is the gold standard.

4.3. Simultaneous Deprotection & Branching

Once coupled, removing the Fmoc groups exposes two amines.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 10 mins).

  • Branch Growth:

    • The next coupling step will attach the incoming amino acid to both the

      
      -amine and the side-chain amine.
      
    • Stoichiometry: You must use double the equivalents of the subsequent amino acid (e.g., 6-8 eq) to ensure complete coupling to both arms.

Visualization of Branching Workflow

The following diagram illustrates the logic of using Di-Fmoc-N-alpha-aminomethyl-L-alanine to generate a branched peptide scaffold.

BranchingSynthesis Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Step (HATU/DIPEA) Resin->Coupling DiFmocAA Di-Fmoc-N-alpha-aminomethyl-L-alanine (MW 562.61) DiFmocAA->Coupling Intermediate Resin-Peptide-Scaffold (Di-Fmoc Protected) Coupling->Intermediate Deprotection Fmoc Removal (20% Piperidine) Intermediate->Deprotection BranchPoint Scaffold with 2 Free Amines (Alpha & Side Chain) Deprotection->BranchPoint Exposes 2 sites NextAA Next Amino Acid (x2 eq) Coupling BranchPoint->NextAA Final Branched Peptide (Symmetric Arms) NextAA->Final Simultaneous Growth

Figure 1: Workflow for synthesizing symmetric peptide dendrimers using the Di-Fmoc scaffold.

References
  • LookChem. Fmoc-Dab(Fmoc)-OH vs. Isomers: Structural Clarifications. LookChem. [Link]

Sources

Difference between Fmoc-Dap(Fmoc)-OH and Di-fmoc-n-alpha-aminomethyl-l-alanine

Technical Guide: Fmoc-Dap(Fmoc)-OH vs. Di-Fmoc-N- -aminomethyl-L-alanine

Part 1: Executive Summary & Chemical Identity

In advanced peptide therapeutics and peptidomimetic design, the distinction between side-chain modification and backbone modification is critical.

  • Fmoc-Dap(Fmoc)-OH is a side-chain derivative . It is a non-natural amino acid used to introduce a primary amine close to the peptide backbone (

    
     position).
    
  • Di-Fmoc-N-

    
    -aminomethyl-L-alanine  is a backbone derivative .[1] It represents an 
    
    
    -alkylated alanine where the modification resides on the
    
    
    -nitrogen, creating a gem-diamine linkage. This is used to alter backbone topology, solubility, and proteolytic stability.
Chemical Comparison Table
FeatureFmoc-Dap(Fmoc)-OH Di-Fmoc-N-

-aminomethyl-L-alanine
Common Name Fmoc-L-2,3-diaminopropionic acid

-(Fmoc-aminomethyl)-Fmoc-Ala-OH
CAS Number 201473-90-71562433-56-0
Molecular Formula


Molecular Weight ~548.6 g/mol ~562.6 g/mol
Core Structure Propanoic acid backbone (3-carbon)Alanine backbone (3-carbon) + N-substitution
Amine Positions

-amine and

-amine (Side Chain)

-amine and

-aminomethyl (Backbone)
Key Application Crosslinking, basic sites, dye attachmentPeptidomimetics, backbone constraints, solubility

Part 2: Structural Analysis & Mechanistic Implications

Fmoc-Dap(Fmoc)-OH: The Side-Chain Functionalizer

This molecule is a homolog of Lysine and Ornithine but with a much shorter side chain (

  • Structure: The

    
    -amine is attached directly to the 
    
    
    carbon.
  • Chemical Behavior: Due to the proximity of the

    
    -amine to the electron-withdrawing backbone, the 
    
    
    of the side-chain amine is lower (~6.0–7.0) compared to Lysine (~10.5).
  • Risk Factor: The proximity allows for specific side reactions, such as

    
    -elimination under strong basic conditions, although Fmoc-Dap is generally stable in standard SPPS.
    
Di-Fmoc-N- -aminomethyl-L-alanine: The Backbone Modifier

This compound introduces a "bis-amino" motif at the nitrogen center (

  • Structure: It is effectively an Alanine residue where the backbone Nitrogen is substituted with a protected aminomethyl group (

    
    ).
    
  • Chemical Behavior: This creates a gem-diamine (aminal) structure. While free gem-diamines are unstable (hydrolyzing to ammonia and aldehyde), the acylated forms (like Fmoc-protected) are stable.

  • Mechanistic Impact: The bulky

    
    -substitution eliminates the amide proton (
    
    
    ), removing a hydrogen bond donor. This disrupts
    
    
    -helices and
    
    
    -sheets, often inducing extended or turn conformations (similar to Proline or Sarcosine but with added functionality).
Visualization of Structural Differences

Gcluster_0Fmoc-Dap(Fmoc)-OH(Side-Chain Modified)cluster_1Di-Fmoc-N-alpha-aminomethyl-Ala(Backbone Modified)Dap_CoreC-alpha CoreDap_SideSide Chain: -CH2-NH-Fmoc(Beta Position)Dap_Core->Dap_SideC-C BondDap_AlphaNAlpha Amine: -NH-FmocDap_Core->Dap_AlphaNC-N BondAla_CoreC-alpha Core(Alanine)Ala_SideSide Chain: -CH3(Methyl)Ala_Core->Ala_SideNativeAla_AlphaNAlpha NitrogenAla_Core->Ala_AlphaNBackboneAla_ModN-Modification:-CH2-NH-FmocAla_AlphaN->Ala_ModN-Alkylation

Caption: Structural topology comparison. Dap extends from the Carbon core; the N-aminomethyl derivative extends from the Nitrogen backbone.

Part 3: Applications & Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Integration
Protocol A: Coupling Fmoc-Dap(Fmoc)-OH

Because Dap is a standard amino acid, it couples efficiently using standard carbodiimide/phosphonium chemistry.

  • Activation: Use DIC/OxymaPure or HATU/DIEA (1:1:2 ratio relative to AA).

  • Coupling Time: Standard 45–60 minutes at room temperature.

  • Deprotection: 20% Piperidine in DMF removes both Fmoc groups simultaneously.

    • Note: This exposes two primary amines. Subsequent acylation will occur at both the

      
      -amine (backbone propagation) and 
      
      
      -amine (side chain).
    • Strategy: If site-selective modification is required, use Fmoc-Dap(Alloc)-OH or Fmoc-Dap(Mtt)-OH instead of the Bis-Fmoc variant.

Protocol B: Coupling Di-Fmoc-N-

-aminomethyl-L-alanine

This is a sterically hindered,

  • Activation: Use highly reactive reagents like HATU or COMU . Avoid carbodiimides (DIC) as kinetics are too slow.

  • Conditions:

    • Stoichiometry: 3–5 equivalents of AA.

    • Temperature: Elevated temperature (

      
       microwave) is recommended to overcome steric hindrance at the 
      
      
      -terminus.
    • Double Coupling: Mandatory.

  • Deprotection:

    • Removal of Fmoc yields a free secondary amine on the backbone and a free primary amine on the aminomethyl group.

    • Critical Step: The resulting

      
      -terminal structure is a gem-diamine . It must be acylated immediately to prevent decomposition or rearrangement.
      
Functional Applications
Application AreaFmoc-Dap(Fmoc)-OH UsageDi-Fmoc-N-

-aminomethyl-Ala Usage
Dendrimers Ideal branching point. Removing Fmoc exposes 2 amines, allowing the peptide chain to split into two directions (Y-shape).Not suitable for branching; used for linear backbone modification.
Crosslinking Used to form lactam bridges (Dap-Asp) for helix stabilization.Used to alter hydrogen bonding networks in the backbone.
Solubility Increases polarity/basicity if the side chain is left free (requires orthogonal protection).Increases solubility by disrupting aggregation (similar to pseudoproline effects).
Peptidomimetics Creates "short" lysine analogs.Creates "N-mannich" base surrogates; mimics specific transition states.

Part 4: Synthesis Workflow for Branching vs. Linear Modification

The following diagram illustrates how these two building blocks diverge in a synthetic workflow.

Workflowcluster_DapPathway A: Branching (Fmoc-Dap)cluster_NAlaPathway B: Backbone Mod (N-aminomethyl-Ala)StartResin-bound PeptideStep1ACouple Fmoc-Dap(Fmoc)-OHStart->Step1AStep1BCouple Di-Fmoc-N-aminomethyl-AlaStart->Step1BStep2AFmoc Deprotection (20% Piperidine)Step1A->Step2AResultAResult: Two Free Amines (Alpha & Beta)Step2A->ResultAStep3ASimultaneous Coupling of Next AAResultA->Step3AFinalABranched Peptide (Dendrimer)Step3A->FinalAStep2BFmoc Deprotection (20% Piperidine)Step1B->Step2BResultBResult: Gem-Diamine TerminusStep2B->ResultBStep3BImmediate Acylation (Next AA)ResultB->Step3BFinalBLinear PeptidomimeticStep3B->FinalB

Caption: Workflow divergence. Dap leads to branching (1-to-2), while N-aminomethyl-Ala leads to linear, modified backbones.

References

  • PubChem. Fmoc-Dap(Fmoc)-OH Compound Summary. National Library of Medicine. Available at: [Link]

Engineering the Backbone: A Technical Guide to N-Substituted Alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of peptide backbones via N-substitution represents a pivotal strategy in modern peptidomimetic drug design.[1][2][3] While N-substituted glycines (peptoids) are well-documented, N-substituted alanine derivatives offer a superior advantage: they retain the


-methyl side chain, introducing chirality and severe conformational constraints that N-glycines lack.

This guide details the synthesis, conformational physics, and therapeutic utility of N-substituted alanine residues. It is designed for medicinal chemists requiring robust protocols to overcome the "permeability/stability" paradox in peptide therapeutics.

Part 1: Structural Dynamics & Conformational Physics

The Steric Clash and Cis/Trans Equilibrium

Unlike standard amino acids, which overwhelmingly favor the trans amide conformation (


), N-substituted alanines introduce a steric conflict between the N-substituent and the C

-methyl group.
  • The "Proline Effect": Similar to proline, N-alkylated alanines lower the energy barrier for cis amide bond formation. In N-methyl alanine, the cis population can reach 10–30% in water, compared to <0.1% for native alanine.

  • Entropic Advantage: By pre-organizing the backbone into a turn-like conformation, N-substitution reduces the entropic penalty of binding to a receptor, potentially increasing affinity (

    
    ).
    
  • Hydrogen Bond Masking: Replacing the amide proton (NH) with an alkyl group removes a hydrogen bond donor. This desolvation penalty is often outweighed by the gain in membrane permeability, a phenomenon known as the "chameleonic effect" observed in cyclic peptides like Cyclosporine A.

Graphviz Visualization: Conformational Energy Landscape

The following diagram illustrates the impact of N-substitution on backbone geometry.

Conformational_Landscape cluster_0 Therapeutic Benefit Native Native Alanine (Trans favored) Steric Steric Clash (N-R vs Cα-Me) Native->Steric N-Alkylation Equilibrium Cis/Trans Equilibrium Shift Steric->Equilibrium Lowers Barrier Permeability Enhanced Permeability Steric->Permeability H-Bond Masking Outcome Conformational Rigidity Equilibrium->Outcome Turn Induction

Figure 1: Mechanistic flow of N-alkylation effects on peptide physicochemical properties.

Part 2: Synthetic Methodologies

Synthesizing N-substituted alanines on Solid Phase Peptide Synthesis (SPPS) is challenging due to steric hindrance. Two primary strategies are recommended based on the complexity of the R-group.

Strategy A: Reductive Amination (The Workhorse)

Best for: Simple alkyl groups (Methyl, Ethyl, Benzyl).

  • Mechanism: A resin-bound amine reacts with an aldehyde to form an imine (Schiff base), which is selectively reduced.

  • Reagents: NaCNBH

    
     or NaBH(OAc)
    
    
    
    are preferred over NaBH
    
    
    to prevent reduction of the aldehyde/ketone before imine formation.
  • Limitation: Difficult to introduce bulky secondary alkyl groups.

Strategy B: Fukuyama-Mitsunobu Reaction (The Precision Tool)

Best for: Diverse functionalized R-groups and site-selective alkylation.

  • Mechanism: The resin-bound amine is activated with a 2-nitrobenzenesulfonyl (o-Nosyl) group, rendering the nitrogen acidic (pKa ~10). A Mitsunobu reaction (Alcohol + DEAD/DIAD + PPh

    
    ) then alkylates the nitrogen.
    
  • Advantage: Allows the use of alcohols as alkylating agents, which are more available than corresponding halides.

The Critical Bottleneck: Acylation of the N-Substituted Residue

Once the N-substituted alanine is formed, coupling the next amino acid is the hardest step in the synthesis due to the nucleophile being a sterically hindered secondary amine.

Recommended Coupling Conditions:

Reagent Efficacy Notes
HATU High Gold standard. Use with HOAt. Risk of epimerization if base is excessive.
PyAOP Very High Phosphonium salt.[4][5] Superior for N-Me-amino acids. Expensive but reliable.
TCFH/NMI High Excellent for extremely hindered couplings.[4] Forms highly reactive acyl imidazolium.

| COMU | High | Safer alternative to HATU (non-explosive leaving group), often higher yields. |

Part 3: Detailed Experimental Protocol

Protocol: On-Resin Synthesis of N-Benzyl-Alanine via Reductive Amination & Subsequent Coupling. Objective: Create the sequence Fmoc-Phe-(N-Bzl)Ala-Resin.

Phase 1: Resin Preparation & Deprotection
  • Swelling: Swell Fmoc-Ala-Wang resin (0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x) and DCM (5x).

Phase 2: Reductive Alkylation (N-Benzylation)

This step creates the N-substituted backbone.

  • Imine Formation: Suspend resin in 1% AcOH/DMF. Add Benzaldehyde (10 eq). Shake for 1 hour.

    • Note: The acid catalyst is crucial for imine formation on solid support.

  • Reduction: Add NaCNBH

    
     (10 eq) dissolved in a minimal amount of DMF/MeOH (3:1). Shake for 4 hours or overnight.
    
    • Validation: Perform a Chloranil test. A secondary amine turns the beads blue (unlike the Kaiser test, which detects primary amines).

  • Washing: Wash extensively with DMF, MeOH, and DCM to remove boron salts.

Phase 3: Difficult Coupling (The "Next" Residue)

Standard HBTU/DIC coupling will fail here.

  • Activation: Dissolve Fmoc-Phe-OH (5 eq) and HATU (5 eq) in DMF.

  • Base Addition: Add HOAt (5 eq) and DIPEA (10 eq).

    • Why HOAt? The pyridine nitrogen provides anchimeric assistance, boosting the reaction rate for hindered amines.

  • Coupling: Add pre-activated mixture to the resin. Double couple (2 x 2 hours) at 50°C .

    • Warning: Elevated temperature improves yield but increases racemization risk. Use Collidine instead of DIPEA if racemization is observed.[4]

Graphviz Visualization: Synthesis Workflow

Synthesis_Workflow Start Fmoc-Ala-Resin Deprotect Deprotection (20% Piperidine) Start->Deprotect Imine Imine Formation (R-CHO + 1% AcOH) Deprotect->Imine Free Amine Reduction Reduction (NaCNBH3) Imine->Reduction Schiff Base Check QC: Chloranil Test (Blue = Secondary Amine) Reduction->Check Coupling Critical Coupling (HATU/HOAt @ 50°C) Check->Coupling Pass Final Fmoc-Phe-(N-Bzl)Ala-Resin Coupling->Final Peptide Bond Formed

Figure 2: Step-by-step workflow for the solid-phase synthesis of N-substituted alanine peptides.

Part 4: Pharmacological Profiling & Applications

Metabolic Stability Data

N-substitution dramatically extends half-life (


) by preventing protease recognition.
Peptide VariantSequencePlasma

(Human)
Protease Susceptibility
Native H-Phe-Ala-Phe-OH~15 minHigh (Chymotrypsin)
N-Me-Ala H-Phe-(N-Me)Ala-Phe-OH> 4 hoursLow
N-Bzl-Ala H-Phe-(N-Bzl)Ala-Phe-OH> 12 hoursNegligible
Membrane Permeability (PAMPA)

While N-methylation is standard, bulky N-alkyl groups (Ethyl, Benzyl) can further modulate lipophilicity (


). However, excessively bulky groups may hinder passive diffusion due to increased molecular weight.
  • Sweet Spot: N-Methyl and N-Ethyl typically offer the best balance between permeability and solubility.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society. Link

  • Biron, E., et al. (2006). Optimized Selective N-Methylation of Peptides on Solid Support. Journal of Peptide Science. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary Strategies for Peptide Macrocyclization. Nature Chemistry. Link

  • Merck Millipore . (2024). Novabiochem® Peptide Synthesis Reagents: Coupling Reagents Guide. Link

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Coupling of Di-Fmoc-N-alpha-aminomethyl-L-alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Demanding Building Blocks

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These modifications are instrumental in modulating the conformational properties, metabolic stability, and biological activity of peptides. N-alpha-aminomethyl-L-alanine is a unique building block that introduces a secondary amine into the peptide backbone, offering a strategic point for further chemical diversification or for mimicking complex natural structures.

The use of Di-Fmoc-N-alpha-aminomethyl-L-alanine, with both the alpha-amino and the side-chain aminomethyl groups protected by the bulky 9-fluorenylmethoxycarbonyl (Fmoc) group, presents a significant synthetic challenge. The steric hindrance imposed by these two large protecting groups in close proximity makes the acylation of the carboxyl group and its subsequent coupling to the resin-bound peptide chain a difficult transformation.[1][2][3][4] Standard Solid-Phase Peptide Synthesis (SPPS) protocols are often inefficient, leading to low coupling yields and deletion sequences.[3]

This document provides a comprehensive guide to the successful incorporation of this sterically demanding amino acid. We will delve into the mechanistic rationale behind the recommended protocol, provide a detailed step-by-step workflow, and offer troubleshooting strategies to overcome common hurdles. The methodologies described herein are grounded in established principles for coupling sterically hindered and N-substituted amino acids, ensuring a robust and reproducible approach for researchers.[2][3][4]

The Causality Behind Experimental Choices: Rationale and Key Considerations

The successful coupling of Di-Fmoc-N-alpha-aminomethyl-L-alanine hinges on a series of carefully considered experimental choices designed to overcome the formidable steric barrier.

Resin Selection: Mitigating Inter-chain Steric Hindrance

The solid support itself can contribute to steric crowding. For lengthy or bulky sequences, a high-swelling, low-loading resin is always recommended.[5][6] This ensures that the growing peptide chains are sufficiently spaced, minimizing steric interference between them and allowing better access for bulky incoming amino acids.

  • Recommendation: Utilize a low-substitution resin (e.g., 0.2-0.5 mmol/g). Rink Amide or Wang resins are suitable choices depending on the desired C-terminal functionality (amide or carboxylic acid, respectively).[5]

Coupling Reagent Selection: The Need for Potent Activation

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for driving the acylation of sterically hindered amino acids to completion.[4] To achieve high coupling efficiency, a more potent activating agent is required.

  • Recommendation: Uronium/Aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly recommended.[1][3][7] These reagents rapidly form highly reactive OAt- or OBt-ester intermediates, which are more effective at acylating the sterically unhindered N-terminal amine of the peptide chain.[3]

Base and Solvent Environment

The choice of base and solvent is critical for efficient activation and coupling. A non-nucleophilic base is required to prevent unwanted side reactions. The solvent must effectively solvate both the resin and the reagents.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for sensitive sequences, 2,4,6-Collidine can be a better alternative to minimize potential racemization.[7][8]

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the preferred solvents due to their excellent solvating properties for protected amino acids and their ability to promote resin swelling.[]

Experimental Workflow: A Step-by-Step Protocol

This protocol assumes a standard Fmoc-based SPPS workflow. The following steps detail the coupling of Di-Fmoc-N-alpha-aminomethyl-L-alanine to a deprotected N-terminal amine on the resin-bound peptide.

Diagram of the Coupling Workflow

coupling_workflow cluster_prep Pre-Coupling cluster_coupling Coupling Reaction cluster_next Next Cycle Resin Peptide-Resin (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Activation 3. Pre-activation of Di-Fmoc-A(Am)-Ala-OH with HATU/DIPEA Coupling 4. Add to Resin Couple for 4-24h Wash1->Coupling Activation->Coupling Wash2 5. DMF/DCM Wash Coupling->Wash2 Monitoring 6. Monitor Completion (e.g., Bromophenol Blue Test) Wash2->Monitoring Ready Ready for next Fmoc Deprotection Monitoring->Ready

Caption: Experimental workflow for coupling Di-Fmoc-N-alpha-aminomethyl-L-alanine in SPPS.

Materials
  • Peptide-resin with a free N-terminal amine

  • Di-Fmoc-N-alpha-aminomethyl-L-alanine

  • HATU or HCTU

  • DIPEA or 2,4,6-Collidine

  • DMF (Peptide synthesis grade)

  • Dichloromethane (DCM)

  • Piperidine

Protocol Steps
  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using a standard protocol (e.g., 2 x 10 min treatment with 20% piperidine in DMF).[8][10]

    • Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Di-Fmoc-N-alpha-aminomethyl-L-alanine:

    • In a separate reaction vessel, dissolve 3-5 equivalents of Di-Fmoc-N-alpha-aminomethyl-L-alanine and 2.9-4.9 equivalents of HATU (or HCTU) in DMF.

    • Add 6-10 equivalents of DIPEA to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed peptide-resin.

    • Agitate the mixture at room temperature for 4 to 24 hours. Due to the severe steric hindrance, an extended coupling time is crucial for driving the reaction to completion.[3]

  • Monitoring the Coupling Reaction:

    • The standard Kaiser test is not reliable for detecting the secondary amine of the newly formed peptide bond.

    • A bromophenol blue test can be used as a qualitative indicator of unreacted secondary amines.

    • For quantitative assessment, a small sample of the resin can be cleaved, and the product analyzed by LC-MS to check for the presence of the desired product versus the uncoupled deletion sequence.[][12]

  • Post-Coupling Wash:

    • Once the coupling is deemed complete, drain the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and by-products.

  • Proceed to the Next Cycle:

    • The peptide-resin is now ready for the next Fmoc deprotection step to continue peptide chain elongation.

Important Note on Deprotection: The standard deprotection condition (20% piperidine in DMF) will remove the Fmoc group from the alpha-amino position. It is highly likely to also remove the Fmoc group from the side-chain aminomethyl group. If selective deprotection is required, a different orthogonal protecting group for the side chain would be necessary from the outset.

Data Presentation: Recommended Coupling Parameters

ParameterRecommended ValueRationale
Resin Loading 0.2 - 0.5 mmol/gMinimizes inter-chain steric hindrance.[6]
Di-Fmoc-A(Am)-Ala-OH 3 - 5 equivalentsHigh excess drives the equilibrium towards the product.
Coupling Reagent HATU or HCTU (0.98 eq. to AA)Provides highly reactive activated ester for hindered couplings.[1][3]
Base DIPEA or Collidine (2 eq. to AA)Non-nucleophilic base for activation.
Solvent DMF or NMPExcellent solvation for reagents and resin.[]
Reaction Time 4 - 24 hoursExtended time is necessary to overcome steric hindrance.
Temperature Room TemperatureStandard condition. Microwave assistance can be explored.[2]
Monitoring Bromophenol Blue Test / LC-MSKaiser test is not suitable for secondary amines.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient activation. 2. Steric hindrance. 3. Peptide aggregation on resin.1. Ensure use of potent coupling reagents like HATU/HCTU. 2. Perform a "double coupling": repeat the coupling step with fresh reagents.[1] 3. Switch to a solvent known to disrupt aggregation, such as NMP or a mixture containing DMSO.[1][13]
Low Crude Purity Incomplete coupling leading to deletion sequences.Optimize coupling time and reagent equivalents as described above. Purify the final crude peptide using reverse-phase HPLC.[12]
Guanidinylation of N-terminus Reaction of uronium salt (HATU/HCTU) with the free amine before carboxyl activation.Always pre-activate the amino acid with the coupling reagent and base for a few minutes before adding it to the resin.[14]
Racemization Over-activation or prolonged exposure to basic conditions.While less common for N-substituted amino acids, consider using 2,4,6-collidine instead of DIPEA as the base, which is known to reduce racemization risk.[7]

Conclusion

The successful incorporation of Di-Fmoc-N-alpha-aminomethyl-L-alanine into a growing peptide chain is an achievable, albeit challenging, task. By understanding the underlying principles of steric hindrance and employing a robust protocol centered on low-loading resins, potent uronium-based coupling reagents, and extended reaction times, researchers can effectively synthesize peptides containing this unique structural motif. Careful monitoring and a willingness to optimize conditions through techniques like double coupling are key to achieving high-purity products for advanced research and drug development applications.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • Google Patents. (2020). EP3636656A1 - Method for synthesizing peptide containing n-substituted amino acid.
  • Khadse, S. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Slideshare. (2015). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2004). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Journal of Peptide Research, 63(4), 383-387. Retrieved from [Link]

  • ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Fmoc-a-amino acid methyl esters 1a-i. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Semantic Scholar. (2013). Peptide Synthesis and Applications. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Peng, Y., et al. (2017). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. PMC. Retrieved from [Link]

  • ResearchGate. (2025). An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Retrieved from [Link]

  • eScholarship.org. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. Retrieved from [Link]

  • ResearchGate. (n.d.). A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA). Retrieved from [Link]

  • PubMed. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Retrieved from [Link]

  • ResearchGate. (2025). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the.... Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Glover, M. L., et al. (2021). The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. ACS Chemical Biology, 16(2), 269-278. Retrieved from [Link]

  • Miyazaki, S., et al. (2022). Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. Analyst, 147(13), 2969-2977. Retrieved from [Link]

Sources

Application Notes and Protocols: A Technical Guide to Incorporating Bulky N-α-Substituted Amino Acids into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The incorporation of N-α-substituted amino acids, particularly those with bulky side chains, into peptide sequences is a formidable challenge in synthetic peptide chemistry. These modifications, which include N-alkylation, are of significant interest to researchers in drug discovery and materials science. N-α-substitution can dramatically alter the conformational properties of a peptide, enhance its proteolytic stability, and improve its cell permeability, making it a valuable tool for designing novel therapeutics and biomaterials.[1][2][3] However, the steric hindrance introduced by the N-α-substituent severely impedes the efficiency of peptide bond formation, often leading to low coupling yields and incomplete reactions.[4]

This technical guide provides an in-depth analysis of the challenges associated with the incorporation of bulky N-α-substituted amino acids and presents a comprehensive overview of field-proven strategies and detailed protocols to overcome these synthetic hurdles. We will explore advanced coupling methodologies, the strategic use of microwave-assisted peptide synthesis (MAPS), and specialized techniques for on-resin N-alkylation.

The Challenge of Steric Hindrance

In standard solid-phase peptide synthesis (SPPS), the nucleophilic attack of the deprotected N-terminal amine of the growing peptide chain on the activated C-terminal carboxylic acid of the incoming amino acid is the fundamental step of chain elongation.[5][] The presence of a bulky substituent on the α-nitrogen of the incoming amino acid creates significant steric shielding, hindering this crucial step. This steric clash can lead to:

  • Slowed reaction kinetics: The rate of peptide bond formation is drastically reduced.

  • Incomplete coupling: A significant portion of the growing peptide chains may fail to incorporate the N-α-substituted residue, resulting in deletion sequences.

  • Increased side reactions: The harsh conditions often required to drive the coupling to completion can promote undesirable side reactions.[]

To address these challenges, specialized synthetic strategies are required.

Strategic Approaches to Incorporating N-α-Substituted Amino Acids

The successful incorporation of sterically hindered N-α-substituted amino acids hinges on enhancing the reactivity of the coupling reaction to overcome the steric barrier. This can be achieved through several synergistic approaches:

  • Advanced Coupling Reagents: Utilizing highly reactive coupling reagents that form activated species capable of withstanding steric hindrance.

  • Microwave-Assisted Peptide Synthesis (MAPS): Employing microwave energy to accelerate reaction rates and drive difficult couplings to completion.[4][7][8]

  • Optimized Reaction Conditions: Modifying solvent systems and reaction times to improve coupling efficiency.

  • On-Resin N-Alkylation: An alternative strategy where the N-α-substituent is introduced after the amino acid has been incorporated into the peptide chain.[9][10]

Advanced Coupling Reagents for Hindered Couplings

Standard carbodiimide-based coupling reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often insufficient for coupling sterically demanding N-α-substituted amino acids.[11][12] More potent in situ activating reagents, primarily aminium/uronium and phosphonium salts, are necessary to generate highly reactive activated esters that can overcome the steric barrier.[11][13][14]

Comparison of Coupling Reagents for Sterically Hindered Amino Acids
Coupling ReagentClassActivated SpeciesReactivityKey Advantages
HATU Aminium/UroniumOAt-esterVery HighHighly efficient for hindered couplings, including N-methylated amino acids.[13][14]
HCTU Aminium/UroniumO-6-ClBt-esterHighMore reactive than HBTU, good for many hindered couplings.[11]
PyBOP PhosphoniumOBt-esterHighNon-toxic byproducts compared to BOP, effective for difficult couplings.[14][15]
COMU Aminium/UroniumOxyma-esterVery HighSafer alternative to HOBt/HOAt-based reagents, excellent for hindered and microwave-assisted synthesis.[15]
TFFH FluoroformamidiniumAcyl fluorideExtremely HighGenerates highly reactive acyl fluorides, suitable for the most challenging sterically hindered residues.[11][15]
Experimental Protocol: HATU-Mediated Coupling of a Bulky N-α-Substituted Amino Acid

This protocol outlines the manual coupling of a sterically hindered Fmoc-protected N-α-substituted amino acid to a resin-bound peptide using HATU.

Materials:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-N-α-substituted amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Reaction vessel with a sintered glass filter

  • Shaker or vortexer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by washing with DMF (3 x 5 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete deprotection of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Pre-activation of the Amino Acid: In a separate vial, dissolve the Fmoc-N-α-substituted amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the pre-activation to proceed for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for at least 2 hours. For particularly challenging couplings, the reaction time can be extended overnight.[11]

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to check for the presence of free primary or secondary amines. A negative result indicates complete coupling.

  • Double Coupling (if necessary): If the coupling is incomplete, drain the reaction mixture, wash the resin with DMF (3 x 5 mL), and repeat the coupling step with a fresh solution of the activated amino acid.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Capping (Optional): To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Final Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry under vacuum.

Microwave-Assisted Peptide Synthesis (MAPS) for Enhanced Efficiency

Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate SPPS, particularly for the synthesis of difficult and sterically hindered sequences.[4][7][8] Microwave energy provides rapid and uniform heating to the reaction mixture, which significantly increases the rate of both deprotection and coupling steps.[7][16] This allows for shorter reaction times and can drive otherwise challenging couplings to completion.[4]

Workflow for Microwave-Assisted Coupling of N-α-Substituted Amino Acids

G cluster_0 Microwave-Assisted Coupling Cycle A Resin with Deprotected N-Terminus C Combine in Microwave Reactor Vessel A->C B Pre-activated N-α-Substituted Amino Acid Solution B->C D Microwave Irradiation (e.g., 75°C, 5-10 min) C->D Apply Microwave Energy E Cooling and Draining D->E F Washing (DMF) E->F G Fmoc Deprotection (Microwave) F->G H Washing (DMF) G->H I Ready for Next Coupling Cycle H->I

Caption: Workflow for microwave-assisted coupling.

Protocol: Microwave-Assisted Coupling of a Bulky N-α-Substituted Amino Acid

This protocol is intended for use with a dedicated microwave peptide synthesizer.

Materials:

  • Peptide-resin in a suitable microwave reaction vessel

  • Fmoc-N-α-substituted amino acid (5 equivalents)

  • Coupling reagent (e.g., COMU, 5 equivalents)

  • DIPEA (10 equivalents)

  • Anhydrous DMF

  • Deprotection solution (e.g., 20% piperidine in DMF)

Procedure:

  • Fmoc Deprotection: Perform a microwave-assisted Fmoc deprotection (e.g., 3 minutes at 75°C).

  • Washing: Wash the resin with DMF.

  • Amino Acid Delivery: Deliver the Fmoc-N-α-substituted amino acid, coupling reagent, and DIPEA in DMF to the reaction vessel.

  • Microwave Coupling: Irradiate the reaction mixture with microwave energy for 5-10 minutes at a controlled temperature (e.g., 75-90°C).

  • Draining and Washing: After the coupling is complete, drain the vessel and wash the resin thoroughly with DMF.

  • Proceed to the next cycle.

On-Resin N-Alkylation: A Post-Incorporation Strategy

An alternative to coupling pre-synthesized N-α-substituted amino acids is to perform the N-alkylation reaction directly on the resin-bound peptide.[9] This can be advantageous as it avoids the difficult coupling of the sterically hindered monomer. A common method is the Fukuyama-Mitsunobu reaction or direct alkylation using a strong base and an alkyl halide.[10][17]

On-Resin N-Alkylation Workflow

G cluster_1 On-Resin N-Alkylation J Resin-Bound Peptide with Free N-Terminus K Introduction of oNBS Protecting Group J->K L Deprotonation with Strong Base (e.g., DBU, LiOtBu) K->L M Addition of Alkylating Agent (e.g., Alkyl Halide) L->M N N-Alkylated Peptide M->N O Removal of oNBS Group N->O P Ready for Next Coupling O->P

Caption: On-resin N-alkylation workflow.

Protocol: On-Resin N-Methylation

This protocol describes a method for the on-resin N-methylation of a peptide.[9]

Materials:

  • Resin-bound peptide

  • o-Nitrobenzenesulfonyl chloride (oNBS-Cl)

  • Collidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate or Methyl iodide

  • β-Mercaptoethanol

  • Anhydrous DMF and DCM

Procedure:

  • Sulfonylation: Treat the resin-bound peptide with oNBS-Cl and collidine in DCM to protect the N-terminal amine.

  • Washing: Wash the resin with DCM and DMF.

  • Methylation: Treat the resin with DBU and dimethyl sulfate in DMF to effect methylation.

  • Washing: Wash the resin with DMF.

  • Deprotection: Remove the oNBS group by treating the resin with β-mercaptoethanol and DBU in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM. The peptide is now N-methylated at the desired position and ready for the next coupling step.

Peptoids: A Special Case of N-Substituted Glycine Oligomers

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[1][18][19] This structural isomerization results in an achiral and flexible backbone that is resistant to proteolytic degradation.[2][18] The synthesis of peptoids typically follows a "submonomer" approach, which circumvents the direct coupling of sterically hindered N-substituted amino acids.[2][20]

The Submonomer Synthesis of Peptoids

The submonomer method involves a two-step cycle for each monomer addition:

  • Acylation: The resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid activated with DIC.

  • Displacement: A primary amine corresponding to the desired side chain displaces the bromide via an SN2 reaction, forming the N-substituted glycine monomer.[2]

This method is highly efficient and allows for the incorporation of a wide diversity of side chains.[1][19]

Peptoid Submonomer Synthesis Workflow

G cluster_2 Peptoid Submonomer Synthesis Cycle Q Resin with Free Amine R Step 1: Acylation (Bromoacetic Acid + DIC) Q->R S Bromoacetylated Resin R->S T Step 2: Displacement (Primary Amine, R-NH2) S->T U N-Substituted Glycine Monomer Added T->U V Ready for Next Cycle U->V

Caption: Peptoid submonomer synthesis workflow.

Conclusion

The incorporation of bulky N-α-substituted amino acids is a challenging yet highly rewarding endeavor in peptide chemistry. By leveraging advanced coupling reagents, microwave-assisted synthesis, and strategic on-resin modification techniques, researchers can successfully synthesize these complex and valuable molecules. The choice of methodology will depend on the specific N-α-substituent, the peptide sequence, and the available instrumentation. The protocols and strategies outlined in this guide provide a robust framework for navigating the synthetic complexities and unlocking the potential of N-α-substituted peptides in various scientific disciplines.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]

  • Gaehde, S. A., & Matsueda, G. R. (1986). U.S. Patent No. 4,569,967. U.S.
  • Lund, D. D. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Methods in Molecular Biology, 788, 27-46.
  • Clapperton, A. M., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(5), 349-363.
  • Clapperton, A. M., et al. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(5), 349-363.
  • Peptoid Synthesis. (n.d.). CD Formulation. Retrieved from [Link]

  • Liu, R., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 100(5), 457-464.
  • Zhang, Y., et al. (2023). A Review on the Synthesis of Polypeptoids. Polymers, 15(3), 564.
  • Liu, R., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 100(5), 457-464.
  • Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Synpeptide. Retrieved from [Link]

  • Pedersen, S. L., et al. (2015). Microwave-assisted Peptide Synthesis. In Microwave-assisted Organic Synthesis.
  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). (2012).
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Wang, C., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6), e02336-22.
  • Roy, I., & Gierasch, L. M. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5941-5963.
  • Biron, E., et al. (2006). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Methods in Molecular Biology, 339, 41-54.
  • Ready-Made Amino Acids. (2026, February 18). American Peptide Society. Retrieved from [Link]

  • SPPS Reagents Explained: A Complete Guide. (2025, September 24).
  • Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
  • Wang, D.-H., et al. (2016). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science, 7(12), 6944-6949.
  • New method boosts production of non-natural amino acids for peptide assembly. (2026, February 20). Drug Target Review. Retrieved from [Link]

Sources

Applications of Di-fmoc-n-alpha-aminomethyl-l-alanine in peptidomimetic design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Significance

Di-Fmoc-N-alpha-aminomethyl-L-alanine (Molecular Formula:


) represents a specialized class of building blocks for backbone-modified peptidomimetics . Unlike standard amino acids, this reagent introduces an N-aminomethyl substituent on the peptide backbone, effectively creating a gem-diamine linkage (

) within the sequence.

This modification is critical for two primary drug discovery objectives:

  • Protease Resistance: The resulting modified peptide bond is unrecognizable to standard proteolytic enzymes (e.g., trypsin, chymotrypsin), significantly extending the in vivo half-life of the therapeutic candidate.

  • Conformational Constraint: The added steric bulk and unique hydrogen-bonding capability of the N-aminomethyl group restrict the conformational freedom of the peptide backbone (

    
     and 
    
    
    
    torsion angles), forcing the molecule into stable secondary structures (e.g.,
    
    
    -turns or helices) required for high-affinity receptor binding.

This guide details the mechanistic rationale, synthesis protocols, and critical handling parameters for integrating this moiety into Solid-Phase Peptide Synthesis (SPPS) workflows.

Part 2: Scientific Foundation & Mechanism

Structural Chemistry

The reagent features an L-alanine core where the


-nitrogen is modified with an Fmoc-protected aminomethyl group.[1]
  • Core Structure:

    
    .
    
  • Functionality: It acts as a "bis-electrophile" equivalent in retrosynthetic terms, but in SPPS, it functions as a carboxylic acid with a bis-protected amine system. Upon deprotection, it exposes a gem-diamine functionality.

The "Retro-Inverso" & Backbone Effect

The primary application of this unit is the synthesis of Retro-Inverso (RI) peptides or N-amino peptides .

  • Standard Peptide:

    
    
    
  • N-Aminomethyl Modification: Introduces an extra nitrogen and methylene spacer (

    
    ), altering the hydrogen bond donor/acceptor pattern.
    
  • Mechanism of Action: The

    
    -aminomethyl group allows for the formation of intramolecular hydrogen bonds (often forming 6- or 7-membered rings) that mimic 
    
    
    
    -turns. This "locks" the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a target protein.

BackboneModification Standard Standard Peptide Bond (-CO-NH-) Enzyme Proteolytic Enzyme (Trypsin/Pepsin) Standard->Enzyme Recognition & Cleavage Modified N-aminomethyl Modified (-N(CH2NH2)-CO-) Standard->Modified Substitution with Di-Fmoc-N-alpha-aminomethyl-Ala Modified->Enzyme No Recognition Stable Metabolic Stability (T1/2 > 24h) Modified->Stable High Resistance

Figure 1: Mechanistic pathway showing how N-aminomethyl substitution evades proteolytic degradation.

Part 3: Experimental Protocol (SPPS Integration)

Context: Incorporating N-alkylated and sterically bulky amino acids like Di-Fmoc-N-alpha-aminomethyl-L-alanine requires modified SPPS cycles. Standard protocols often result in incomplete coupling due to steric hindrance at the


-position.
Materials Required
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Reagent: Di-Fmoc-N-alpha-aminomethyl-L-alanine.[1][2]

  • Activators: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole). Note: HBTU/HOBt is often insufficient.

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Protocol

1. Resin Preparation & Swelling

  • Weigh resin corresponding to 0.1 mmol scale.

  • Swell in DCM (20 mins) followed by DMF (20 mins).

2. Coupling of Di-Fmoc-N-alpha-aminomethyl-L-alanine

  • Rationale: The bulky Fmoc groups and the

    
    -substitution create significant steric barriers. We use a "Double Coupling" strategy with a strong aza-derivative activator.
    
  • Stoichiometry: Use 3 equivalents (eq) of the amino acid, 2.9 eq HATU, 3 eq HOAt, and 6 eq DIEA.

  • Procedure:

    • Dissolve the amino acid and activators in minimal DMF.

    • Add DIEA immediately prior to adding to the resin.

    • Reaction Time: Shake for 2 hours at room temperature.

    • Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test) to verify coupling. If positive (blue), repeat coupling.

3. Fmoc Deprotection (The Critical Step)

  • Reagent: 20% Piperidine in DMF with 0.1M HOBt.

  • Note: The HOBt is added to suppress aspartimide formation and racemization, which are risks with modified backbones.

  • Cycle:

    • Treat with deprotection solution for 5 minutes. Drain.

    • Treat with fresh solution for 15 minutes. Drain.

  • Result: This step removes both Fmoc groups, exposing the

    
    -amine and the aminomethyl group.
    
    • Warning: You now have two primary/secondary amines. Subsequent coupling will occur at both positions unless one was differentially protected (which is not the case with Di-Fmoc).

    • Application Note: This is typically used to create branched peptides or to cyclize the structure by reacting both amines with a bis-electrophile (e.g., a dicarboxylic acid) to form a constrained ring.

4. Subsequent Elongation (Branching/Cyclization)

  • If the goal is linear elongation, this reagent is generally not suitable unless one amine is chemically blocked post-synthesis (difficult).

  • Primary Use Case: Reaction with a scaffold (e.g., glutaric anhydride, succinic acid) to form a cyclic constraint or a bis-amide linkage.

Data Summary: Coupling Efficiency Comparison
Coupling ReagentEquivalentsTime (hrs)Purity (HPLC)Notes
HBTU / DIEA3.01.045%Incomplete coupling; deletion sequences observed.
HATU / HOAt / DIEA 3.0 2.0 92% Recommended protocol. High conversion.
DIC / Oxyma3.02.085%Good alternative if HATU is unavailable.

Part 4: Visualization of Synthesis Workflow

The following diagram illustrates the decision tree for using this reagent in SPPS, highlighting the branching potential.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Coupling Couple Di-Fmoc-N-alpha-aminomethyl-Ala (HATU/HOAt/DIEA) Start->Coupling Check Chloranil Test Coupling->Check Check->Coupling Incomplete (Blue) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Check->Deprotect Complete (Colorless) Result Result: Bis-Amine Intermediate (Resin-Peptide-N(CH2NH2)-CH(Me)-NH2) Deprotect->Result Branch Path A: Branching (Couple 2x Amino Acids) Result->Branch Add Excess AA Cyclize Path B: Cyclization (React with Bis-Electrophile) Result->Cyclize Add Linker

Figure 2: SPPS workflow for integrating Di-Fmoc-N-alpha-aminomethyl-L-alanine.

Part 5: Troubleshooting & Quality Control

  • Aggregation:

    • Symptom:[3] Slow coupling and deprotection kinetics.

    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C during coupling (Microwave-assisted SPPS is highly effective here).

  • Solubility:

    • Di-Fmoc-N-alpha-aminomethyl-L-alanine is hydrophobic.[4] Dissolve in pure DMF or NMP. Do not use DCM for the stock solution as it may precipitate upon adding DIEA.

  • Analysis (HPLC/MS):

    • The Fmoc-protected intermediate is very hydrophobic. Ensure your HPLC gradient goes to 95% or 100% Acetonitrile (ACN).

    • Mass Shift: Upon successful coupling and deprotection, the mass addition is +99.1 Da (Formula:

      
       residue) relative to the resin-bound precursor? Correction: The residue added is 
      
      
      
      .
    • Exact Mass Calculation:

      • Alanine residue:

        
         (71.04 Da).
        
      • Added Aminomethyl group (

        
         replacing H? No, added to N).
        
      • Net addition to peptide mass:

        
         (MW ~100.12 Da). Verify against specific cleavage product.
        

References

  • Santa Cruz Biotechnology. Di-Fmoc-N-alpha-aminomethyl-L-alanine Product Data Sheet. Retrieved from

  • Fletcher, M. D., & Campbell, M. M. (1998). Partially Modified Retro-Inverso Peptides: Development, Synthesis, and Conformational Behavior. Chemical Reviews.
  • Qvit, N., et al. (2017). Scaffold peptidomimetics: Synthesis and applications. Drug Discovery Today.
  • Isotope Laboratories. Fmoc-Amino Acid Derivatives for SPPS. Retrieved from (General handling of Fmoc-derivatives).

Sources

Technical Guide: Optimized Fmoc Deprotection Strategy for N-alpha-Aminomethyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals working with N-alpha-aminomethyl (


-aminomethyl)  peptide derivatives. These moieties, often structured as N-Mannich bases  (

) or N-alkylene linkers (e.g., Amc), present unique challenges in Solid-Phase Peptide Synthesis (SPPS) due to their susceptibility to nucleophilic displacement during Fmoc removal and hydrolytic cleavage during acidic resin release.

Executive Summary & Chemical Context

N-alpha-aminomethyl derivatives are critical in peptide engineering, serving as prodrug moieties (to improve solubility), backbone modifiers (to prevent aggregation), or bioconjugation linkers (e.g.,


-aminomethyl cyclohexanoic acid in PSMA tracers).

Unlike standard amino acids, these derivatives contain a geminal diamine-like linkage (


) or an 

-alkyl spacer. The core synthetic challenge lies in the Fmoc deprotection step .[1] Standard conditions (20% piperidine/DMF) utilize a secondary amine that is both basic and nucleophilic .
  • Risk 1 (Nucleophilic Displacement): Piperidine can attack the methylene bridge of sensitive N-Mannich bases, displacing the functional amine via a transaminomethylation mechanism.

  • Risk 2 (Steric Hindrance): If the derivative is bulky (similar to N-methyl amino acids), piperidine kinetics may be too slow, leading to incomplete deprotection and deletion sequences.

This guide details a Non-Nucleophilic Deprotection Strategy using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to ensure backbone integrity.

Mechanistic Analysis: Why Standard Protocols Fail

The Nucleophilic Threat

In standard SPPS, piperidine acts as a base to abstract the Fmoc proton (


) and as a scavenger for the resulting dibenzofulvene (DBF). However, for N-alpha-aminomethyl derivatives (specifically N-acyl Mannich bases), the methylene carbon is electrophilic.

Standard Piperidine Reaction (Side Reaction):



Result: Loss of the functional payload (

) and capping of the peptide with a piperidinyl-methyl group.
The Solution: DBU-Based Deprotection

DBU is a sterically hindered, amidine-based "superbase" that is non-nucleophilic .[2] It rapidly removes the Fmoc group via


-elimination but cannot attack the methylene bridge.
  • Requirement: Since DBU does not scavenge DBF, a non-nucleophilic scavenger (e.g., simple thiols or low concentrations of piperidine if tolerated) or rapid flow washing is required to prevent DBF re-attachment.

Visualization of Reaction Pathways[3]

Fmoc_Pathways Start Fmoc-N(alpha)-Aminomethyl Peptide Piperidine 20% Piperidine (Standard) Start->Piperidine DBU 2% DBU (Optimized) Start->DBU Deprot Fmoc Removal (Beta-Elimination) Piperidine->Deprot Base Action SideRxn Nucleophilic Attack on Methylene Piperidine->SideRxn Nucleophilic Action DBU->Deprot Non-Nucleophilic Base Success Target: H-N(alpha)-Aminomethyl Peptide Deprot->Success Failure Byproduct: N-Piperidinylmethyl Peptide (Loss of Payload) SideRxn->Failure

Figure 1: Mechanistic divergence between standard piperidine deprotection (red path) leading to potential displacement, and the DBU-optimized strategy (green path) preserving the aminomethyl linkage.

Experimental Protocol: DBU-Mediated Deprotection

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-term requirement). Note: 2-CTC is preferred for N-aminomethyl derivatives to allow mild acid cleavage (1% TFA).

  • Deprotection Cocktail (Optimized): 2% DBU (v/v) + 1% Piperidine (v/v) in DMF.

    • Note: The 1% piperidine acts solely as a DBF scavenger. At this low concentration, nucleophilic displacement is kinetically disfavored compared to the rapid DBU-mediated deprotection.

    • Alternative Scavenger: 5% 1-Octanethiol (if strictly piperidine-free conditions are needed).

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Step-by-Step Workflow
StepOperationReagent/ConditionTimeNotes
1 Swelling DCM20 minEnsure resin beads are fully solvated.
2 Deprotection (Cycle 1) 2% DBU / 1% Piperidine / DMF 3 min Short burst to remove bulk Fmoc.
3 Drain & Wash DMF-Rapid drain to remove DBF.
4 Deprotection (Cycle 2) 2% DBU / 1% Piperidine / DMF 7 min Complete deprotection.
5 Wash (Critical) DMF (5x), DCM (3x)1 min ea.Extensive washing is crucial to remove DBU traces (DBU can cause racemization during coupling).
6 Coupling Fmoc-AA-OH / DIC / Oxyma60 minUse neutral coupling conditions. Avoid high base (DIPEA) excess.
7 Monitoring Chloranil Test-Do not use Kaiser Test for secondary amines (N-aminomethyl is secondary). Chloranil detects secondary amines (Blue color).
Troubleshooting & QC
  • Incomplete Deprotection: If the N-alpha-aminomethyl group is bulky (steric hindrance), extend Cycle 2 to 10-15 minutes or increase temperature to 40°C (use caution with racemization).

  • Side Reaction Verification: Analyze a micro-cleavage via LC-MS. Look for mass shifts corresponding to

    
     (formaldehyde retention) vs. loss of the aminomethyl group.
    

Critical Consideration: Acid Stability & Final Cleavage[4]

While the Fmoc strategy preserves the group during synthesis, the final cleavage is the second point of failure.

  • N-Mannich Bases (

    
    )  are often acid-labile, hydrolyzing to release formaldehyde and the amide.
    
  • Protocol: Avoid 95% TFA.

    • Recommended: Use 2-Chlorotrityl Resin .[3]

    • Cleavage Cocktail: 1% TFA / 5% TIS / DCM.

    • Procedure: Treat resin 10 x 2 min. Neutralize filtrate immediately with Pyridine/Methanol to prevent hydrolysis in solution.

References

  • Fmoc Deprotection Mechanisms & DBU Utility

    • Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection in solid-phase peptide synthesis. Peptide Research, 4(3), 194-199.
    • Source:

  • N-Aminomethyl Linkers (Amc)

    • Banerjee, S. R., et al. (2014). Improving the Biodistribution of PSMA-Targeting Tracers With a Highly Negatively Charged Linker. Journal of Nuclear Medicine.
    • Source:

  • Mannich Base Stability & Synthesis

    • Tramontano, E., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry.
    • Source:

  • Side Reactions in Fmoc SPPS

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
    • Source:

Sources

Application Note: High-Throughput Synthesis of Symmetric Peptide Libraries using Di-Fmoc-N-alpha-aminomethyl-L-alanine

[1]

Abstract & Core Utility

Di-Fmoc-N-alpha-aminomethyl-L-alanine is a specialized, sterically constrained amino acid scaffold designed for combinatorial chemistry and peptide drug discovery .[1] Unlike standard amino acids, this molecule features a quaternary

1

This unique architecture serves two critical functions in library design:

  • Symmetric Branching Point: The simultaneous removal of both Fmoc groups allows for the divergent synthesis of symmetric dimers ("Siamese twin" peptides) or dendrimeric structures from a single lattice point.[1]

  • Conformational Constraint: The tetrasubstituted

    
    -carbon mimics the helical-inducing properties of Aib (
    
    
    -aminoisobutyric acid), stabilizing secondary structures and enhancing proteolytic resistance.[1]

This guide details the protocols for utilizing this scaffold to generate high-diversity, multivalent peptide libraries.[1]

Chemical Properties & Handling[1][2]

PropertySpecification
Chemical Name

-Di-Fmoc-L-2,3-diamino-2-methylpropanoic acid
Common Name Di-Fmoc-N-alpha-aminomethyl-L-alanine
CAS Number 1562433-56-0
Molecular Formula

Molecular Weight 562.61 g/mol
Solubility Soluble in DMF, NMP, DMSO.[1][2][3] Sparingly soluble in DCM.[1]
Storage +2°C to +8°C, Desiccated. Protect from light.[1]
Stability Stable as a solid.[1] Solutions in DMF should be used within 24 hours to prevent slow Fmoc removal.

Handling Precaution: As a quaternary amino acid, the steric bulk at the

1

Application Logic: The "Symmetric Dimer" Strategy

In combinatorial libraries, increasing valency (the number of binding epitopes) often increases affinity and specificity.[1] Using Di-Fmoc-N-alpha-aminomethyl-L-alanine allows researchers to grow two identical peptide chains simultaneously from a single resin bead.[1]

Mechanism of Action[1][3][5]
  • Coupling: The scaffold is coupled to the resin-bound linker.[1]

  • Dual Deprotection: Treatment with piperidine removes both Fmoc groups, exposing two primary amines (the

    
    -amine and the 
    
    
    -aminomethyl amine).[1]
  • Dual Elongation: Subsequent coupling steps add amino acids to both amines simultaneously.[1]

  • Result: A symmetric, V-shaped peptide dimer anchored to a rigid, helical-promoting core.[1]

Workflow Visualization

The following diagram illustrates the synthesis of a symmetric dimer library using this scaffold.

GResinResin SupportScaffoldDi-Fmoc Scaffold(Coupling)Resin->Scaffold HATU/DIEADeprotect20% Piperidine(Dual Fmoc Removal)Scaffold->Deprotect -2x FmocBranchingDual AmineExposureDeprotect->Branching Generates 2x NH2ElongationSimultaneousChain ElongationBranching->Elongation 2x Stoichiometry AACleavageTFA Cleavage& Side-Chain DeprotectionElongation->Cleavage 95% TFAFinalSymmetric DimerPeptide LigandCleavage->Final Isolation

Caption: Workflow for generating symmetric peptide dimers. The Di-Fmoc scaffold acts as the critical bifurcation point.[1]

Experimental Protocols

Protocol A: Coupling the Di-Fmoc Scaffold to Resin

Due to the steric hindrance of the quaternary center, standard coupling (HBTU/DIC) is often insufficient.[1] We recommend HATU/HOAt activation.[1]

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g loading).[1]

  • Scaffold: Di-Fmoc-N-alpha-aminomethyl-L-alanine (3.0 eq).[1]

  • Activator: HATU (2.9 eq) / HOAt (3.0 eq).[1]

  • Base: DIEA (Diisopropylethylamine) (6.0 eq).[1]

  • Solvent: Anhydrous DMF.[1]

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 mins. Drain.

  • Activation: Dissolve the Di-Fmoc scaffold and HATU/HOAt in minimal DMF. Add DIEA immediately before adding to the resin.[1]

    • Note: The solution color should turn yellow/orange.[1]

  • Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 2 to 4 hours .

    • Critical: Do not shorten this time. Steric bulk requires extended diffusion and reaction time.[1]

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] If positive, recouple using fresh reagents for 2 hours.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine (1:1) in DMF for 10 mins to prevent deletion sequences.

Protocol B: Dual Chain Elongation (Library Generation)

Once the scaffold is attached, the synthesis diverges.[1]

Step-by-Step:

  • Dual Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins).[1]

    • Result: This exposes two amino groups per scaffold molecule.[1]

    • Wash: DMF (5x), DCM (3x), DMF (3x).[1]

  • Stoichiometry Adjustment: For all subsequent amino acid couplings, you must calculate equivalents based on 2x the resin loading .

    • Standard: 5 eq per amine.[1]

    • Modified: 10 eq of Amino Acid relative to the initial resin substitution.[1]

  • Coupling Cycles:

    • Amino Acid (10 eq).[1]

    • HBTU (9.5 eq) / DIEA (20 eq).[1]

    • Time: 45-60 mins.[1]

  • Rationale: High excesses drive the reaction to completion on both arms simultaneously, preventing "heterodimers" (where one arm fails to couple).[1]

Protocol C: Cleavage & Isolation
  • Wash: Wash resin thoroughly with DCM to remove DMF traces (DMF can form adducts during cleavage).[1]

  • Cocktail: Prepare Cleavage Cocktail K: TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).

  • Reaction: Incubate for 2-3 hours at Room Temp.

  • Precipitation: Filter resin, collect filtrate, and precipitate into ice-cold Diethyl Ether.

  • Analysis: Analyze via LC-MS.

    • Verification: The mass should correspond to:

      
      .[1]
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling of Scaffold Steric hindrance at quaternary carbon.[1]Switch to PyAOP or HATU at 50°C (microwave assisted). Double couple.
Single Arm Extension Insufficient stoichiometry during elongation.[1]Increase AA/Activator equivalents to 10-12x relative to resin loading.
Low Solubility of Library Aggregation of two peptide chains in close proximity.[1]Incorporate PEG spacers (e.g., Fmoc-AEEA-OH) immediately after the scaffold to separate the arms.[1]
Racemization Over-activation during scaffold coupling.[1]Use Oxyma Pure instead of HOAt; maintain temperature <50°C.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D.[1] (Eds.), Oxford University Press, 2000.[1] Link[1]

  • Quaternary Amino Acids in Peptide Design. Chemical Reviews, 2016.[1] Discusses the helix-inducing properties of

    
    -methylated amino acids. Link[1]
    
  • Santa Cruz Biotechnology Product Data. Di-Fmoc-N-alpha-aminomethyl-L-alanine (CAS 1562433-56-0).[1] Link[1][4]

  • Symmetric Dendrimers in Drug Delivery. Journal of Controlled Release, 2012.[1] Explores the utility of symmetric branching units for multivalent ligand display. Link

Disclaimer: This protocol is intended for research use only. Always consult the Material Safety Data Sheet (MSDS) for Di-Fmoc-N-alpha-aminomethyl-L-alanine before handling.[1]

Troubleshooting & Optimization

Technical Guide: Stability of N-CH2-N (Gem-Diamine) Linkages During Fmoc Removal

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for advanced peptide chemists and drug discovery researchers. It addresses the specific instability of acyclic gem-diamine (


) linkages during Fmoc solid-phase peptide synthesis (SPPS).

Executive Summary: The "Base-Stable" Fallacy

If you are incorporating N-Mannich bases , acyclic gem-diamine linkers , or N-alkoxymethyl modifications into your peptide backbone, standard Fmoc protocols will likely destroy your molecule.

While gem-diamines (


) are theoretically stable to basic pH (preventing hydrolysis), they are kinetically unstable  in the presence of secondary amines like piperidine. The failure mode is not hydrolysis; it is nucleophilic exchange (transimination) .

The Rule of Thumb:

  • Cyclic Gem-Diamines (e.g., Imidazolidines): Generally Stable in 20% Piperidine.

  • Acyclic Gem-Diamines (e.g., N-Mannich Linkers): UNSTABLE in 20% Piperidine.

The Mechanism of Failure

To troubleshoot this, you must understand why the linkage fails. It is not an acid/base reaction; it is a dynamic equilibrium hijacked by the deprotection reagent.

The Mannich Equilibrium

Acyclic gem-diamines exist in equilibrium with their iminium ion and free amine. In a static solution, this equilibrium favors the gem-diamine. However, standard Fmoc removal introduces a massive excess of Piperidine (a strong nucleophile).

The Pathway:

  • Dissociation: The gem-diamine transiently dissociates into an Iminium Ion (

    
    ) and the original amine.
    
  • Interception: Piperidine, present in 20% v/v concentration, attacks the highly electrophilic Iminium Ion.

  • Irreversible Loss: The original amine is washed away, and your specific linkage is replaced by a piperidine adduct (

    
    ).
    
Visualization: Piperidine Exchange Pathway

MannichExchange cluster_0 Standard Fmoc Deprotection Environment GemDiamine Target Linkage (R-NH-CH2-NH-R') Iminium Reactive Intermediate (Iminium Ion + Amine) GemDiamine->Iminium Equilibrium (Slow) Iminium->GemDiamine Re-association Adduct Byproduct (Piperidine Adduct) Iminium->Adduct Irreversible Exchange Piperidine 20% Piperidine (Nucleophile) Piperidine->Iminium Nucleophilic Attack

Figure 1: The mechanism of nucleophilic exchange where piperidine intercepts the Mannich base equilibrium, destroying the desired linkage.

Diagnostic & Troubleshooting Protocols

If you suspect linkage instability, perform the following diagnostics and then select the appropriate alternative protocol.

Diagnostic: The "Piperidine Challenge"

Before committing your entire resin to synthesis, validate linkage stability.

  • Synthesize a short model peptide containing the linkage.

  • Treat resin with 20% Piperidine/DMF for 2 hours (simulating 6-8 coupling cycles).

  • Cleave a small aliquot and analyze via LC-MS.

    • Result A (Mass = Target): Linkage is stable (likely cyclic or sterically hindered).

    • Result B (Mass = Target + 67 Da or fragmentation): Exchange has occurred.[1] Do not use Piperidine.

Solution A: The Non-Nucleophilic Alternative (DBU)

Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2][3] It is a stronger base than piperidine but non-nucleophilic, preventing the attack on the iminium ion.

Protocol:

  • Reagent: 2% DBU / 2% Piperidine / 96% DMF.

    • Note: Small amounts of piperidine are usually required to scavenge dibenzofulvene (DBF).[2] If your linkage is extremely sensitive, use 2% DBU in DMF with 1% HOBt (HOBt acts as a non-destructive scavenger).

  • Time: 2 x 5 minutes. (DBU is faster than piperidine).

  • Warning: DBU promotes aspartimide formation.[2][4] Avoid this if your sequence contains Asp-Gly, Asp-Ser, or Asp-Thr.

Solution B: Fluoride-Mediated Fmoc Removal (The "Nuclear" Option)

If the linkage is highly sensitive to any amine, switch to fluoride cleavage. Fmoc is labile to fluoride ions, which are orthogonal to the gem-diamine linkage.

Protocol:

  • Reagent: 0.1 M TBAF (Tetrabutylammonium fluoride) in DMF.

  • Time: 2 x 15 minutes.

  • Wash: Extensive washing with DMF and DCM is required to remove quaternary ammonium salts.

  • Pros: Zero risk of transimination.

  • Cons: Incompatible if you have silyl protecting groups (e.g., DMAP-catalyzed side reactions or specific silyl-protected side chains).

Summary of Stability Data
Linkage Type20% Piperidine2% DBU0.1M TBAFRecommendation
Imidazolidine (Cyclic) Stable StableStableStandard Protocol
N-Mannich (Acyclic) Unstable (Exchange)Stable Stable Use DBU or TBAF
N-Alkoxymethyl Unstable ConditionalStable Use TBAF
Reduced Amide (

)
StableStableStableStandard Protocol

Decision Tree: Selecting the Right Deprotection Cocktail

Use this logic flow to determine the safest deprotection strategy for your specific gem-diamine containing peptide.

DeprotectionStrategy Start Start: Gem-Diamine Linkage Present IsCyclic Is the linkage Cyclic? (e.g., Imidazolidine) Start->IsCyclic Standard Use Standard Conditions: 20% Piperidine/DMF IsCyclic->Standard Yes (Cyclic) IsAsp Does sequence contain Asp-Gly / Asp-Ser? IsCyclic->IsAsp No (Acyclic) DBU Use Non-Nucleophilic Base: 2% DBU / 1% HOBt / DMF IsAsp->DBU No TBAF Use Fluoride Cleavage: 0.1 M TBAF in DMF IsAsp->TBAF Yes (Aspartimide Risk)

Figure 2: Decision matrix for selecting Fmoc deprotection reagents based on linkage topology and sequence risks.

Frequently Asked Questions (FAQs)

Q: Can I just lower the piperidine concentration to 5% to save the linkage? A: Likely not. While 5% piperidine slows the reaction, the molar excess of piperidine relative to your resin-bound peptide is still massive (often >50 equivalents). If the Mannich equilibrium exists, the exchange will eventually drive to completion over repeated cycles. You are better off changing the nature of the base (to DBU) rather than the concentration.

Q: I am using a Backbone Amide Linker (BAL). Is this a gem-diamine? A: Usually, no. BAL linkers typically rely on a secondary amine reacting with an aldehyde to form a resin-bound intermediate, but the final product after reductive amination is a secondary or tertiary amine (


), not a gem-diamine (

). These are stable to piperidine. However, if you have not reduced the Schiff base and are trying to carry an aminal through, it will decompose.

Q: Why does my LC-MS show a +67 Da mass shift? A: This is the fingerprint of piperidine exchange.

  • Loss of your amine fragment (

    
    ).
    
  • Addition of Piperidine (

    
    , MW ~85).
    
  • Net change depends on the leaving group, but often you see the formation of the piperidinyl-methyl adduct. If you see this, your linkage has been scrambled.

Q: Is the "Fmoc-F" (TBAF) method compatible with Wang resin? A: Yes. TBAF does not cleave the ester linkage of Wang resins or Rink Amide linkers under typical deprotection times (15-30 mins). However, avoid prolonged exposure (>4 hours) as fluoride can eventually cause ester hydrolysis or resin degradation in some polystyrene matrices.

References

  • Fmoc Cleavage Mechanism & Fluoride Alternatives

    • Methods for Removing the Fmoc Group.[3][4][5][6][7][8][9] ResearchGate.[10] (Discusses TBAF and DBU alternatives).

  • Mannich Base Exchange Reactions

    • Synthesis and Reactivity of Mannich Bases.[11] Revue Roumaine de Chimie. (Details the amine-exchange reaction of Mannich bases with secondary amines).

  • Fmoc Deprotection Kinetics & Side Reactions

    • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis.[3][6][8][9] National Institutes of Health (PMC). (Comparison of Piperidine vs. Piperazine vs. DBU).

  • Orthogonal Deprotection Strategies

    • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides.[8] ACS Omega.[8] (Discusses non-basic deprotection routes).

Sources

Technical Support Center: Optimizing HATU/DIPEA Coupling for Bulky Bis-Fmoc Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Coupling bulky amino acids—specifically bis-Fmoc species (e.g., Fmoc-Lys(Fmoc)-OH, PNA monomers, or branched synthons)—presents a dual challenge of steric hindrance and solubility . The large hydrophobic surface area of two Fmoc groups often leads to aggregation and slow kinetics, while the steric bulk prevents the approach of the resin-bound amine to the activated ester.

The Solution: This guide details an optimized HATU/DIPEA protocol. Unlike standard SPPS, coupling bis-Fmoc species requires strict control over pre-activation time , solvent polarity (NMP vs. DMF) , and base stoichiometry to prevent guanidinylation side reactions and ensure complete conversion.

Module 1: The Mechanistic Grounding (The "Why")

To troubleshoot effectively, you must understand the reaction at the molecular level. HATU is not just a "stronger" reagent; it operates via a specific mechanism involving the HOAt effect .

The Activation Pathway[1][2]
  • Deprotonation: DIPEA removes the proton from the bis-Fmoc carboxylic acid.

  • Uronium Attack: The carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[1][2]

  • The HOAt Trans-esterification (Critical Step): The HOAt anion (released from HATU) attacks the isouronium intermediate.[1] This forms the O-At active ester .[1][2][3]

    • Why this matters: The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group effect), hydrogen-bonding with the incoming amine and positioning it perfectly for attack. This lowers the activation energy for bulky substrates.

The "Guanidinylation" Trap

If the amine attacks the HATU reagent directly (instead of the activated amino acid), it forms a permanently capped guanidinium species. This occurs if:

  • The Carboxylic Acid is the limiting reagent.

  • Activation is too slow (old reagents).

  • Excess HATU is used relative to the amino acid.[4]

Module 2: Optimized Experimental Protocol

Target: Coupling Bis-Fmoc Amino Acids (0.1 mmol scale). Standard: >99% Coupling Efficiency via Kaiser/Chloranil Test.

Reagents & Solvents[1][2][5][6][7][8][9][10]
  • Activator: HATU (0.4 M in NMP). Note: NMP is superior to DMF for bis-Fmoc species due to better disruption of aggregation.

  • Base: DIPEA (2.0 M in NMP).

  • Amino Acid: Bis-Fmoc-AA-OH (0.2 M in NMP/DCM 1:1 mix if solubility is poor).

Step-by-Step Workflow
StepActionTechnical Rationale
1. Swelling Swell resin in DCM for 20 mins, then wash with NMP (3x).Bis-Fmoc groups are hydrophobic; DCM ensures the polystyrene core is fully expanded before switching to the coupling solvent.
2. Dissolution Dissolve 4.0 eq of Bis-Fmoc-AA in minimal NMP.High concentration drives kinetics. If cloudy, add DCM dropwise until clear.
3. Activation Add 3.9 eq HATU and 8.0 eq DIPEA to the AA solution.Crucial: Use slightly less HATU than AA (0.95:1 ratio) to prevent guanidinylation.
4. Pre-Activation Vortex for exactly 60-90 seconds .Allows O-At ester formation.[1][2][3] Do not exceed 3 mins or racemization/hydrolysis risk increases.
5. Coupling Add mixture to resin.[2][4][5][6][7][8][9] Shake for 2 hours at RT.Bulky groups require longer diffusion times.
6. Monitoring Perform Kaiser Test.If slightly blue, proceed to "Troubleshooting: Double Coupling."

Module 3: Troubleshooting Center (FAQs)

Q1: The coupling yield is low (<80%), even after 2 hours. What now?

Diagnosis: Likely aggregation or steric shielding . The bis-Fmoc group acts like a molecular umbrella, blocking the N-terminus. Corrective Action:

  • Switch Solvent: Use 100% NMP or a mixture of NMP/DMSO (90:10). DMSO is a "magic solvent" for disrupting beta-sheet aggregation.

  • Microwave Assist: If available, heat the coupling to 60°C for 15 minutes (Standard) or 50°C for 30 minutes (if Cys/His are present).

  • Double Couple: Do not just extend time. Drain, wash, and add fresh reagents. The second coupling often pushes the equilibrium to completion.

Q2: I see a mass peak +99 Da larger than expected.

Diagnosis: Guanidinylation .[1][9] The resin-bound amine reacted with HATU instead of the amino acid. Root Cause: You likely used excess HATU (e.g., 1.1 eq relative to AA) or added HATU to the resin before the amino acid.[9] Fix: Always pre-activate in a vial. Ensure the Amino Acid is in slight excess (e.g., 1.0 eq AA : 0.95 eq HATU).

Q3: My Bis-Fmoc amino acid precipitates when I add HATU.

Diagnosis: Solubility Crash . The ionic strength increases upon adding HATU/DIPEA, "salting out" the hydrophobic bis-Fmoc species. Fix:

  • Use a binary solvent system : Dissolve the AA in DCM first, then add an equal volume of NMP containing the HATU.

  • Reduce concentration: Drop from 0.2 M to 0.1 M, but extend coupling time to 4 hours.

Q4: I am seeing racemization (loss of chirality).

Diagnosis: Base-catalyzed enolization. Fix:

  • Replace DIPEA: Use 2,4,6-Collidine (TMP). It is a weaker, more sterically hindered base that activates HATU but is less likely to strip the alpha-proton from the amino acid.

  • Lower Temperature: Perform activation and coupling at 0°C - 4°C.

Visualizations

Diagram 1: The HATU Activation Cycle & Guanidinylation Trap

This diagram illustrates the correct pathway (Green) vs. the side reaction (Red) caused by improper stoichiometry.

HATU_Mechanism AA Bis-Fmoc AA (Carboxylic Acid) Intermediate O-acyl Isouronium (Unstable) AA->Intermediate Activation HATU HATU Reagent HATU->Intermediate Activation SideProduct Guanidinium Cap (Dead End +99Da) HATU->SideProduct Direct Attack (If AA is limiting) DIPEA DIPEA (Base) DIPEA->Intermediate Activation ActiveEster O-At Active Ester (Reactive Species) Intermediate->ActiveEster HOAt Attack (Trans-esterification) Product Peptide Bond (Success) ActiveEster->Product Amine Attack (Fast) ResinAmine Resin-Bound Amine ResinAmine->Product ResinAmine->SideProduct

Caption: The HATU activation cycle. Note the critical path to the O-At ester (Green) vs. the Guanidinylation trap (Red) if HATU is in excess.

Diagram 2: Troubleshooting Decision Tree

A logic flow for resolving failed couplings.

Troubleshooting_Flow Start Coupling Complete (2 Hours) Test Perform Kaiser/Chloranil Test Start->Test Result Result? Test->Result Pass Colorless (Negative) Proceed to Deprotection Result->Pass Clean Fail Blue/Purple (Positive) Incomplete Coupling Result->Fail Incomplete Action1 Recouple: Fresh Reagents (1 hr) Fail->Action1 Check1 Retest Action1->Check1 Check1->Pass Clean Action2 Switch Conditions: 1. Solvent: NMP/DMSO 2. Temp: 60°C (Microwave) Check1->Action2 Still Blue FinalCheck Retest Action2->FinalCheck FinalCheck->Pass Clean Cap Acetylate (Cap) Accept Deletion FinalCheck->Cap Persistent Failure

Caption: Step-by-step logic for addressing incomplete couplings of bulky residues.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[10][11] Journal of the American Chemical Society.

  • BenchChem Technical Support . (2025). Optimizing HATU Activation Time for Peptide Coupling.

  • Albericio, F., & Kates, S. A. (2020). Solid-Phase Synthesis: A Practical Guide. CRC Press. (General Reference for SPPS Standards).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • RSC Publishing . (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions.

Sources

Troubleshooting low yields with N-alpha-aminomethyl-L-alanine derivatives

Technical Support Center: N- -Aminomethyl-L-alanine Derivatives

Status: Active | Topic: Yield Optimization & Troubleshooting | Tier: Advanced

Diagnostic Workflow: Root Cause Analysis

Before altering reagents, identify the phase of failure. Use this logic gate to pinpoint the yield-limiting factor.

Yield_DiagnosisStartLow Yield DetectedCheck_StepIdentify Failure PhaseStart->Check_StepCouplingCoupling/Acylation Failure?Check_Step->CouplingIncomplete ConversionWorkupLoss during Workup?Check_Step->WorkupProduct in Aqueous LayerStabilityDecomposition?Check_Step->StabilityUnknown Peaks/DegradationStericSteric Hindrance(Alpha-Methyl Effect)Coupling->StericElectrophile is HinderedElectronicLow Nucleophilicity(N-Substituted)Coupling->ElectronicNucleophile is HinderedZwitterionZwitterionic Solubility(Lost in Water)Workup->ZwitterionSol_ReagentSwitch to PyAOP/HOAtor Acyl FluoridesSteric->Sol_ReagentElectronic->Sol_ReagentSol_ExtractUse Ion Exchangeor LyophilizationZwitterion->Sol_Extract

Caption: Diagnostic logic gate for isolating the cause of low yields in hindered alanine derivatives.

Critical Issue: Coupling Failures (Steric Hindrance)

Symptom: Incomplete reaction during peptide coupling or derivatization, despite prolonged reaction times. Cause: The presence of the


1
Troubleshooting Protocol

Q: My standard coupling (HBTU/DIPEA) yields <30%. What is the alternative? A: Switch to phosphonium reagents or acyl fluorides.[1] The "Alpha-Methyl Effect" requires highly reactive intermediates.

Recommended Protocol: PyAOP/HOAt Activation This system is superior for hindered amine couplings because the 7-azabenzotriazole (HOAt) creates a less sterically demanding active ester than HOBt.

  • Dissolution: Dissolve the carboxylic acid component (1.2 eq) and PyAOP (1.2 eq) in anhydrous DMF/NMP (1:1).

    • Note: NMP is critical here as it swells resin better and solubilizes aggregates.

  • Base Addition: Add HOAt (1.2 eq) followed by TMP (2,4,6-trimethylpyridine) instead of DIPEA.

    • Why? TMP is a weaker, more hindered base that minimizes racemization, which is a high risk when "pushing" hindered couplings [1].

  • Coupling: Add the amine (N-

    
    -aminomethyl derivative) and heat to 50°C  (conventional) or 75°C  (microwave, 25W).
    
  • Duration: Allow 2–4 hours.

  • Re-coupling: If Kaiser test is positive, do NOT repeat the same conditions. Switch to HATU for the second coupling.

Data Comparison: Coupling Reagents for Hindered Alanines

Reagent SystemRelative Yield (Hindered)Racemization RiskNotes
DIC/HOBt Low (<20%)LowIneffective for

-disubstituted systems.
HBTU/DIPEA Moderate (40-50%)ModerateGuanidinium by-products possible.
HATU/HOAt High (80-90%)HighGold standard, but watch for epimerization.
PyAOP/TMP Very High (>95%) Low Preferred for extremely hindered junctions [2].

Critical Issue: Nucleophilicity & Acylation

Symptom: The N-

Cause:

Troubleshooting Protocol

Q: I cannot acylate the secondary amine of my scaffold. How do I force the reaction? A: Use Bis-trichloromethyl carbonate (BTC) to generate an acid chloride in situ, or use Acyl Fluorides .

Protocol: Acyl Fluoride Method Acyl fluorides are stable to moisture but highly reactive toward hindered amines due to the small size of the fluoride leaving group [3].

  • Generation: Treat the carboxylic acid precursor with Cyanuric Fluoride (1 eq) and Pyridine (1 eq) in DCM at -10°C.

  • Isolation: Aqueous workup (ice water) yields the crude acyl fluoride (usually stable).

  • Coupling: React the acyl fluoride with your N-

    
    -aminomethyl derivative in DCM with minimal base (e.g., solid 
    
    
    ).
    • Mechanism:[2][3][4] The small radius of

      
       allows the electrophile to penetrate the steric shield of the 
      
      
      -methyl/amino group.

Critical Issue: Workup Losses (Water Solubility)

Symptom: Reaction shows completion by TLC/LCMS, but crude mass is extremely low after extraction. Cause: N-

zwitterionic
Troubleshooting Protocol

Q: My product disappears during the bicarb wash. How do I isolate it? A: Stop doing aqueous extractions. These derivatives behave like "fatty amino acids" and require non-aqueous workups.

Correct Isolation Strategy:

  • Acidify & Evaporate: If the reaction is in DMF, acidify with TFA to break any aggregates, then remove solvent under high vacuum (use a heptane azeotrope to remove DMF traces).

  • Precipitation: Triturate the oily residue with cold Diethyl Ether or MTBE . The zwitterionic peptide/amino acid often precipitates as a solid salt.

  • Purification:

    • Do not use normal phase silica (product will streak or stick irreversibly).

    • Use Reverse Phase (C18) Flash chromatography.

    • Eluent: 0.1% TFA in Water/Acetonitrile. The TFA suppresses the ionization of the carboxylate, improving retention on the column.

FAQ: Specific Chemical Inquiries

Q: Can I use microwave synthesis for these derivatives? A: Yes, but with caution.

75°C5-10 minutes

Q: I see a "double addition" mass peak (+ mass of linker). What is this? A: This is likely over-acylation . If your derivative has both an


Q: Why does the solution turn black when using HATU? A: This indicates the presence of trace oxidized amines or metal contaminants reacting with the HOAt moiety. While unsightly, it rarely affects the yield. However, ensure your DMF is amine-free (freshly distilled or biotech grade) to prevent side reactions with the activated ester.

References

  • BenchChem. (2025).[1][5] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.Link

  • Albericio, F., et al. (2001). Sterically Hindered C

    
    -Disubstituted 
    
    
    -Amino Acids: Synthesis and Incorporation into Peptides. Journal of Organic Chemistry. Link
  • Hayashi, Y., et al. (2022).[2][6] Highly Sterically Hindered Peptide Bond Formation between ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Disubstituted 
    
    
    -Amino Acids and N-Alkyl Cysteines.[2] Journal of the American Chemical Society.[2] Link
  • American Peptide Society. (2025). Peptide Synthesis Troubleshooting: Difficult Couplings.Link

Solvent selection for dissolving C34H30N2O6 peptide reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

The molecular formula C34H30N2O6 corresponds to N-alpha, N-gamma-Bis(fluorenylmethoxycarbonyl)-L-2,4-diaminobutyric acid , commonly abbreviated as Fmoc-Dab(Fmoc)-OH [1].[1][2][3]

This reagent is a critical building block in Solid Phase Peptide Synthesis (SPPS) for introducing a diamine moiety.[1][2] However, it presents a unique solubility challenge compared to standard mono-Fmoc amino acids.[1][2] The presence of two hydrophobic Fmoc groups on a short aliphatic backbone (diaminobutyric acid) induces significant


 stacking interactions, leading to poor solubility in standard solvents like Dichloromethane (DCM) and potential aggregation in low-grade Dimethylformamide (DMF).[1][2][3]

This guide provides the definitive protocol for solvent selection, dissolution, and troubleshooting to ensure high coupling efficiency.

Solvent Compatibility Matrix

The following table summarizes solvent suitability based on polarity, dielectric constant, and interaction with the bis-Fmoc moiety.

SolventGrade RequirementSuitabilityTechnical Notes
DMF (N,N-Dimethylformamide)Peptide Grade (Amine-free)Optimal The primary solvent.[1][2][3] Breaks

-stacking effectively. Warning: Presence of dimethylamine causes premature Fmoc removal [2].[1][2]
NMP (N-Methyl-2-pyrrolidone)AnhydrousExcellent Superior to DMF for preventing aggregation in difficult sequences (e.g.,

-sheet formers).[1][2][3] Higher boiling point makes removal harder.[1][2]
DMSO (Dimethyl Sulfoxide)HPLC GradeGood (Conditional) Excellent solubilizer but difficult to remove.[1][2][3] Use only if DMF/NMP fails or for solution-phase synthesis.[1][2] Avoid in SPPS if possible due to potential oxidation of Met/Cys residues.[1][2]
DCM (Dichloromethane)AnhydrousPoor Not Recommended as a primary solvent.[1][2][3] The bis-Fmoc nature renders C34H30N2O6 sparingly soluble in pure DCM.[1][2] Can be used as a co-solvent (max 20%) to reduce viscosity.[1][2]
THF (Tetrahydrofuran)Stabilizer-freeModerate Usable for solution-phase coupling.[1][2][3] Ensure it is peroxide-free.[1][2]
Water / Alcohols N/AIncompatible Will cause immediate precipitation.[1][2][3] Methanol/Ethanol can react with activated esters.[1][2][3]

Decision Logic: Solvent Selection Workflow

The following decision tree illustrates the logical process for selecting the correct solvent system based on your specific experimental constraints.

SolventSelection Start Start: Dissolve C34H30N2O6 MethodCheck Application Type? Start->MethodCheck SPPS Solid Phase (SPPS) MethodCheck->SPPS Solution Solution Phase MethodCheck->Solution Coupling Coupling Difficulty? SPPS->Coupling SolPhaseCheck Downstream Workup? Solution->SolPhaseCheck Standard Standard Coupling Coupling->Standard Normal Difficult Aggregating Sequence (or High Concentration) Coupling->Difficult High Aggregation Risk DMF Use DMF (Peptide Grade) Standard->DMF NMP Use NMP (Optional: + 1% LiCl) Difficult->NMP Evap Need Evaporation SolPhaseCheck->Evap Wash Aqueous Wash SolPhaseCheck->Wash THF_DCM THF or DMF/DCM (1:1) Evap->THF_DCM DMSO DMSO or DMF Wash->DMSO

Figure 1: Decision tree for selecting the optimal solvent based on synthesis method and downstream processing requirements.[1][2][3]

Standard Operating Procedure (SOP): Dissolution Protocol

Objective: Prepare a 0.2 M solution of Fmoc-Dab(Fmoc)-OH for automated peptide synthesis.

Materials:

  • Fmoc-Dab(Fmoc)-OH (C34H30N2O6, MW: 562.6 g/mol ).[1][2][3][4]

  • DMF (Peptide synthesis grade, amine-free).[1][2][3]

  • Ultrasonic bath.[1][2][3]

  • Vortex mixer.[1][2][3]

Protocol:

  • Calculation: Determine the required mass. For 5 mL of 0.2 M solution:

    
    [1][2][3]
    
  • Weighing: Weigh the reagent into a clean, dry glass vial. Note: Avoid plastic tubes for long-term storage in DMF as leachables can occur.[1][2][3]

  • Solvent Addition: Add approximately 70% of the calculated DMF volume (3.5 mL).

  • Disruption: Vortex vigorously for 30 seconds.

    • Observation point: The solution may appear cloudy due to the hydrophobic nature of the bis-Fmoc groups.[1][2]

  • Sonication: Sonicate the vial for 1–3 minutes at room temperature.

    • Critical: Do not heat above 40°C to prevent Fmoc degradation.[1][2]

  • Final Volume: Add the remaining DMF to reach the target volume (5 mL) and vortex again.

  • Visual Inspection: The solution must be perfectly clear. If particulates remain, proceed to Troubleshooting (Section 5).

Troubleshooting & FAQs

Q1: The solution is cloudy even after sonication in DMF. What should I do?

  • Cause: This is likely due to "hydrophobic clustering" of the Fmoc groups or high moisture content in the DMF.[1][2]

  • Solution:

    • Add NMP (N-methyl-2-pyrrolidone) dropwise until clear.[1][2] NMP is a stronger solvent for aromatic systems.[1][2]

    • If using for SPPS, you can add 1% (w/v) LiCl or KSCN (chaotropic salts) to the solvent.[1][2][3] This disrupts hydrogen bonding and aggregation [3].[1][2]

Q2: Can I use this reagent in an automated synthesizer (e.g., CEM Liberty, Biotage)?

  • Answer: Yes, but with a caveat. Because C34H30N2O6 is viscous and hydrophobic, standard transfer lines may clog if the concentration is too high.[1][2][3]

  • Recommendation: Reduce concentration to 0.1 M (instead of the standard 0.2 M) and double the coupling time or use double-coupling cycles.

Q3: My coupling efficiency is low (<80%) at this position. Why?

  • Analysis: The steric bulk of two Fmoc groups makes the amine nucleophile approach difficult (steric hindrance).

  • Fix:

    • Use a stronger activator: HATU/HOAt instead of HBTU/HOBt.[1][2][3]

    • Pre-activate the amino acid for only 30 seconds before adding to the resin to minimize racemization.[1][2]

    • Increase reaction temperature to 50°C (microwave) if available, but do not exceed 60°C to avoid Fmoc cleavage.

Q4: I see a "double hit" or deletion sequence in my Mass Spec analysis.

  • Cause: Incomplete removal of the two Fmoc groups during the deprotection step.[1][2] The "internal" Fmoc (side chain) might be sterically shielded.[1][2]

  • Solution: Extend the deprotection step (20% Piperidine in DMF) to 2 x 10 minutes (standard is often 2 x 3 min).

References

  • PubChem. (n.d.).[1][2][3][5] Compound Summary: Fmoc-Dab(Fmoc)-OH.[1][2][3][6] National Center for Biotechnology Information.[1][2][3] Retrieved October 26, 2023, from [Link][1][2][3]

  • Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2][3] [Link]

  • Seebach, D., et al. (1996).[1][2][3] Pseudo-Prolines: Solubilizing Tools for Peptide Synthesis. Journal of the American Chemical Society.[1][2] [Link] (Context on chaotropic salts in peptide solubility).

Sources

Validation & Comparative

Deciphering the 1H NMR Spectrum: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the 1H NMR Characterization of Di-fmoc-n-alpha-aminomethyl-l-alanine

In the landscape of synthetic peptide chemistry and drug development, the precise characterization of protected amino acid derivatives is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and understanding its spectral signature, as well as its influence on the amino acid to which it is attached, is critical for reaction monitoring and quality control.[1] This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) characterization of Di-fmoc-n-alpha-aminomethyl-l-alanine, a derivative of L-alanine.

This document will delve into the expected 1H NMR spectral features of Di-fmoc-n-alpha-aminomethyl-l-alanine, offering a comparative analysis with structurally related and more commonly encountered Fmoc-protected amino acids. Furthermore, a detailed, field-proven protocol for sample preparation and data acquisition is provided to ensure reproducible and high-quality results.

While a publicly available, experimentally acquired 1H NMR spectrum for Di-fmoc-n-alpha-aminomethyl-l-alanine is not readily found, a detailed prediction of its spectrum can be constructed from the well-documented spectral characteristics of its constituent parts: the L-alanine core, the aminomethyl bridge, and the two Fmoc protecting groups.

The Building Blocks: Expected Chemical Shifts and Multiplicities
  • The Fmoc Group Protons: The fluorenyl moiety of the Fmoc group presents a highly characteristic set of signals in the aromatic region of the 1H NMR spectrum, typically between 7.2 and 7.9 ppm.[2][3] These signals arise from the eight aromatic protons of the fluorene ring system. The two protons on the CH2 group of the Fmoc linker typically appear as a doublet around 4.4-4.5 ppm, coupled to the CH proton.[3] The single CH proton of the fluorene ring is usually observed as a triplet around 4.2-4.3 ppm.[3]

  • The L-Alanine Moiety Protons: The alpha-proton (α-H) of the alanine backbone is expected to resonate as a quartet, coupled to the three protons of the methyl group. In Fmoc-L-alanine, this signal is typically found around 4.0-4.3 ppm.[2] The methyl group protons (β-H) will appear as a doublet, coupled to the α-H, usually in the upfield region of the spectrum, around 1.3-1.5 ppm.[2]

  • The N-alpha-aminomethyl Bridge Protons: The two protons of the aminomethyl bridge (-CH2-) are diastereotopic due to the chiral center of the L-alanine. Therefore, they are expected to appear as two separate signals, likely multiplets, in the region of 3.0-3.5 ppm.

Comparative Analysis: Di-fmoc-n-alpha-aminomethyl-l-alanine vs. Fmoc-L-Alanine

A direct comparison with the well-characterized Fmoc-L-alanine provides a valuable benchmark for understanding the spectrum of its di-Fmoc counterpart.

Proton Environment Fmoc-L-Alanine (Experimental) Di-fmoc-n-alpha-aminomethyl-l-alanine (Predicted) Rationale for Predicted Differences
Fmoc Aromatic Protons ~7.3-7.9 ppm (m, 8H)[2]~7.2-7.9 ppm (m, 16H)The presence of two Fmoc groups will lead to a doubling of the integration for these signals.
Fmoc CH & CH2 Protons ~4.2-4.3 ppm (m, 3H)[2]~4.2-4.5 ppm (m, 6H)Doubled integration due to two Fmoc groups.
Alanine α-H ~4.0-4.3 ppm (q, 1H)[2]~4.1-4.4 ppm (m, 1H)The substitution on the alpha-amine will likely cause a slight downfield shift and potentially more complex splitting.
Alanine β-H (CH3) ~1.3 ppm (d, 3H)[2]~1.4 ppm (d, 3H)A minor downfield shift may be observed due to the electronic changes at the alpha-carbon.
Aminomethyl Protons (-CH2-) N/A~3.0-3.5 ppm (m, 2H)These protons are unique to the di-Fmoc derivative.

This comparative table highlights the key distinguishing features to look for in the 1H NMR spectrum of Di-fmoc-n-alpha-aminomethyl-l-alanine. The most obvious difference will be the integration of the Fmoc group signals, which will be twice that of a mono-Fmoc-protected amino acid. The appearance of the aminomethyl bridge protons will be another clear indicator.

Visualizing the Structure and Key 1H NMR Correlations

The following diagram illustrates the molecular structure of Di-fmoc-n-alpha-aminomethyl-l-alanine and highlights the key proton environments and their expected correlations.

G Di-fmoc-n-alpha-aminomethyl-l-alanine Structure and Key 1H NMR Regions cluster_alanine L-Alanine Core cluster_bridge Aminomethyl Bridge cluster_fmoc1 Fmoc Group 1 cluster_fmoc2 Fmoc Group 2 Ala_C Ala_N Ala_C->Ala_N Ala_CH3 CβH3 (~1.4 ppm) Ala_C->Ala_CH3 Ala_H (~4.1-4.4 ppm) Ala_C->Ala_H Ala_COOH COOH Ala_C->Ala_COOH Bridge_CH2 CH2 (~3.0-3.5 ppm) Ala_N->Bridge_CH2 Fmoc1 Fmoc (Aromatics: ~7.2-7.9 ppm) (Aliphatics: ~4.2-4.5 ppm) Ala_N->Fmoc1 Bridge_N N Bridge_CH2->Bridge_N Fmoc2 Fmoc (Aromatics: ~7.2-7.9 ppm) (Aliphatics: ~4.2-4.5 ppm) Bridge_N->Fmoc2

Caption: Molecular structure of Di-fmoc-n-alpha-aminomethyl-l-alanine with predicted 1H NMR chemical shift regions.

Experimental Protocol for 1H NMR Analysis

To obtain a high-resolution 1H NMR spectrum of Di-fmoc-n-alpha-aminomethyl-l-alanine, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

I. Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity (≥98%) to avoid interfering signals. Residual solvents from synthesis or purification can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its excellent solvating power for protected amino acids.[4] Alternatively, deuterated chloroform (CDCl3) can be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[5] This concentration range generally provides a good signal-to-noise ratio for a standard NMR spectrometer.

  • Internal Standard: The use of an internal standard is optional but recommended for precise chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0 ppm). If using an internal standard, add a small, accurately measured amount.

  • Sample Filtration: To ensure a homogeneous magnetic field and sharp signals, it is crucial to have a solution free of particulate matter. If any solid is visible, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry, high-quality 5 mm NMR tube.[5]

II. NMR Data Acquisition
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion, especially in the crowded aromatic region.

  • Temperature: Acquire the spectrum at a constant, controlled temperature, typically 25 °C (298 K).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a 1H spectrum.

    • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good resolution.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum carefully to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d5 at 2.50 ppm).

    • Integrate all signals to determine the relative number of protons for each resonance.

Conclusion

The 1H NMR characterization of Di-fmoc-n-alpha-aminomethyl-l-alanine is a critical step in verifying its synthesis and purity. By understanding the expected chemical shifts and coupling patterns of its constituent moieties and comparing them to known analogs like Fmoc-L-alanine, researchers can confidently interpret the resulting spectrum. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is indispensable for researchers, scientists, and drug development professionals working with Fmoc-protected amino acids.

References

  • Stadler, M., & Kappe, C. O. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(3), 200-202. [Link]

  • Gómez-Martinez, M., et al. (2007). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 9(4), 387-391. [Link]

  • Elashal, H. E., Cohen, R. D., & Raj, M. (2018). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. Organic & Biomolecular Chemistry, 16(43), 8344-8348. [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. [Link]

  • Sureshbabu, V. V., & Hemantha, H. P. (2009). A facile synthesis of N-Fmoc protected amino/peptidyl Weinreb amides employing acid chlorides as key intermediates. Arkivoc, 2009(11), 244-253. [Link]

  • NMR-Bio. NMR sample preparation guidelines. [Link]

  • ResearchGate. 1 H NMR Assignments, Chemical Shifts (δ, ppm) and NH Temperature.... [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • Tiziani, S., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 272-275. [Link]

  • University of Bristol. NMR Sample Preparation Guidelines. [Link]

  • ResearchGate. 1 H NMR spectra of variously isotopically labelled L-alanine molecules.... [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Sources

Comparing Di-fmoc-n-alpha-aminomethyl-l-alanine vs Fmoc-N-Me-Ala-OH

Comparative Guide: -Aminomethylation vs. -Methylation in Peptide Drug Design[1]

Executive Summary

In the development of peptide therapeutics, overcoming poor metabolic stability and low membrane permeability is paramount. Two distinct chemical strategies address these issues:


-methylation

-alkylation
1
  • Fmoc-N-Me-Ala-OH represents the classic

    
    -methylation  strategy.[1] It removes a hydrogen bond donor, increases lipophilicity, and disrupts aggregation, but introduces significant steric hindrance during synthesis.[1]
    
  • Di-Fmoc-N-alpha-aminomethyl-L-alanine (also referred to as

    
    -Di-Fmoc-
    
    
    -aminomethyl-alanine or a protected 2,2-diamino acid) represents a
    
    
    -tetrasubstitution
    strategy.[1] It mimics
    
    
    -aminoisobutyric acid (Aib) but adds a functionalizable amine handle.[1] It strongly promotes helical conformation and allows for side-chain branching or cyclization.[1]

This guide analyzes the mechanistic, structural, and synthetic differences between these two reagents to assist researchers in selecting the optimal tool for peptidomimetic design.

Chemical Profile & Structural Logic[1]

Fmoc-N-Me-Ala-OH ( -Methyl Alanine)[1]
  • CAS: 84000-07-7[1]

  • Core Modification: Replacement of the backbone amide proton (

    
    ) with a methyl group (
    
    
    ).[1]
  • Primary Effect:

    • H-Bonding: Eliminates a critical Hydrogen Bond Donor (HBD).[1] This lowers the energy penalty for membrane desolvation, improving passive permeability.

    • Conformation: Restricts the

      
       torsion angles and lowers the energy barrier for cis/trans isomerization of the amide bond, often inducing a "kink" or turn structure.
      
    • Aggregation: The

      
      -methyl group sterically blocks the formation of inter-chain hydrogen bonds, effectively disrupting 
      
      
      -sheet aggregation (a common cause of insolubility).[1]
Di-Fmoc-N-alpha-aminomethyl-L-alanine ( -Aminomethyl Alanine)[1]
  • CAS: 1562433-56-0[1][2][3][4]

  • Core Modification: Substitution of the

    
    -proton of Alanine with a protected aminomethyl group (
    
    
    ).[1]
  • Structure Class:

    
    -Disubstituted Amino Acid (Quaternary Amino Acid).[1] It is structurally an analog of Aib  (
    
    
    -aminoisobutyric acid) where one methyl group is functionalized with an amine.[1]
  • Primary Effect:

    • Conformation: The "Thorpe-Ingold" effect (gem-dimethyl effect) severely restricts rotation around the

      
       (
      
      
      ) and
      
      
      (
      
      
      ) bonds, strongly stabilizing helical structures (
      
      
      -helix or
      
      
      -helix).[1]
    • Functionalization: Unlike Aib, this residue provides an orthogonal attachment point (the side-chain amine) for stapling, cyclization, or conjugation (e.g., fluorophores, PEG) without altering the backbone sequence length.

Comparative Performance Analysis

The following table contrasts the impact of incorporating these residues into a peptide sequence.

FeatureFmoc-N-Me-Ala-OH (

-Me)
Di-Fmoc-

-aminomethyl-Ala (

-Sub)
Conformational Bias Induces Turns / Kinks .[1] Promotes cis-amide bond population.[1] Destabilizes

-helices.[1]
Strong Helix Promoter (Aib-like). Rigidifies backbone into

or

-helical turns.[1]
H-Bonding Potential Removes 1 H-bond donor.[1]Adds H-bond donors/acceptors via the extra side chain (if deprotected).[1]
Membrane Permeability High . Primary strategy for improving oral bioavailability (e.g., Cyclosporine A).Moderate . Depends on what is attached to the side chain amine.
Proteolytic Stability High . Blocks protease access to the specific peptide bond (steric + lack of H-bond).[1]High . Quaternary center prevents protease recognition and cleavage at the adjacent amide.
Solubility Excellent . Disrupts

-sheet aggregation.
Variable . Can improve solubility if the side chain is charged; otherwise, rigid helices can sometimes aggregate.
Synthetic Difficulty High . Coupling to the secondary amine is difficult (steric clash).[5]Very High . Coupling to and from the quaternary center is extremely sluggish.
Visualization of Structural Impact

The following diagram illustrates the decision logic for choosing between these two modifications.

ComparisonStartGoal: Modify Peptide BackboneDecisionPrimary Design Objective?Start->DecisionPermeabilityImprove Membrane Permeability& Break AggregationDecision->PermeabilityBioavailabilityConstraintStabilize Helix& Add FunctionalityDecision->ConstraintStructure/PotencyNMeChoose: Fmoc-N-Me-Ala-OH(N-Methylation)Permeability->NMeCMeChoose: Di-Fmoc-aminomethyl-Ala(C-alpha Substitution)Constraint->CMeEffect_NMeEffect:- Removes H-bond Donor- Induces Kinks/Turns- Blocks Beta-sheetsNMe->Effect_NMeEffect_CMeEffect:- Aib-like Helix Induction- Orthogonal Attachment Point- Rigidifies BackboneCMe->Effect_CMe

Caption: Decision matrix for selecting between N-methylation and C-alpha substitution based on therapeutic goals.

Synthesis & Experimental Protocols

Both residues introduce significant steric hindrance, making standard SPPS (Solid Phase Peptide Synthesis) protocols ineffective.[5] Specialized coupling conditions are required.[6]

Protocol for Fmoc-N-Me-Ala-OH

The challenge here is twofold: coupling this residue is relatively standard, but coupling the next amino acid onto the secondary

1

Coupling Fmoc-N-Me-Ala-OH (Easy Step):

  • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2.0 eq).[1]

  • Time: 1 hour, single coupling usually suffices.

Coupling the NEXT Amino Acid (The "Difficult Coupling"): Because the N-terminus is a secondary amine (

1
  • Activator: Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1] PyAOP is often superior for N-methylated amines.[1]

  • Base: DIEA or TMP (2,4,6-Trimethylpyridine/Collidine).[1]

  • Conditions:

    • Double Coupling: Mandatory.

    • Temperature: Elevated temperature (

      
       or microwave assistance at 
      
      
      ) is highly recommended.
    • Monitoring: Chloranil test (sensitive to secondary amines) instead of Kaiser test.

  • Capping: Aggressive capping (Acetic Anhydride/Pyridine) after coupling is crucial to prevent deletion sequences.

Protocol for Di-Fmoc-N-alpha-aminomethyl-L-alanine

This residue creates a quaternary carbon center.[1] Coupling to this residue is hard; coupling the next residue is extremely hard due to the "umbrella" effect of the gem-disubstitution.

Coupling Di-Fmoc-aminomethyl-Ala TO the Resin:

  • Activator: PyAOP or COMU . HATU is a second choice.

  • Stoichiometry: Use reduced equivalents (e.g., 2-3 eq) to conserve the expensive reagent, but extend time.

  • Time: 2-4 hours or overnight.

  • Solvent: DMF/NMP (1:1) to improve swelling.

Deprotection:

  • Standard: 20% Piperidine in DMF.[7][8]

  • Note: This removes BOTH Fmoc groups (from the

    
    -amine and the side-chain aminomethyl).[1] If you need orthogonal protection, this reagent is not suitable (you would need Fmoc/Boc or Fmoc/Alloc versions). Ensure your synthesis plan accounts for two free amines exposed simultaneously. 
    
    • Correction: If the intention is to grow the peptide chain from the

      
      -amine only, the side chain must be differentially protected (e.g., Boc) or you will get uncontrolled branching. Verify the specific catalog item's protection scheme.  If it is truly "Di-Fmoc", both amines will react in the next step, creating a branched peptide.
      

Coupling the NEXT Amino Acid:

  • Steric Barrier: The quaternary center makes the

    
    -amine very unreactive.
    
  • Reagents: PyAOP / HOAt / Collidine.

  • Procedure:

    • Microwave synthesis is almost mandatory (

      
      , 2x 10 min).
      
    • If manual: Double couple for 3-4 hours each.

    • Use small, highly active amino acids (e.g., Gly, Ala) immediately following this residue if possible to ease steric strain.

References

  • Chatterjee, J., et al. "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research 41.10 (2008): 1331-1342.[1] Link[1]

  • Toniolo, C., et al. "The quaternary C alpha-atom of the Aib residue: A structural study." Biopolymers 22.1 (1983): 205-215.[1] Link[1]

  • Boeglin, D., et al. "Aib-containing peptides: a new class of vectors for the delivery of drugs to the brain." Chemical Biology & Drug Design 79.6 (2012): 969-979.[1]

  • Santa Cruz Biotechnology. "Di-Fmoc-N-alpha-aminomethyl-L-alanine Product Data." SCBT Catalog. Link[1][2][4]

  • TargetMol. "Fmoc-N-Me-Ala-OH Product Data." TargetMol Catalog. Link

Structural Validation & Strategic Selection: N-Substituted Alanine vs. Diaminopropionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Validation and Strategic Selection: N-Substituted Alanine vs. Diaminopropionic Acid (DAP) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In peptidomimetic drug design, the choice between backbone modification and side-chain functionalization is a pivotal decision point. N-substituted alanine (specifically


-alkyl-L-alanine) and 2,3-diaminopropionic acid  (DAP) represent two distinct classes of building blocks that are frequently conflated due to their structural proximity and shared utility in enhancing proteolytic stability.[1]

This guide provides an objective technical comparison of these scaffolds, focusing on their specific utility in drug design and the rigorous analytical protocols required to validate their structures—specifically distinguishing between the elusive regioisomers of DAP that often plague synthetic workflows.

Part 1: Strategic Selection – Scaffold Utility Comparison

Before establishing validation protocols, it is essential to define the "Why" behind selecting one scaffold over the other. While both enhance metabolic stability, their mechanisms of action differ fundamentally.

Table 1: Comparative Utility in Peptidomimetics
FeatureN-Substituted Alanine (

-alkyl-Ala)
Diaminopropionic Acid (DAP)
Primary Structural Role Backbone Modulation. Introduces steric bulk on the nitrogen, eliminating the H-bond donor capability of the amide bond.[1]Side-Chain Functionalization. Provides a reactive primary amine (

-amine) for conjugation without altering the backbone connectivity.[1]
Conformational Impact Promotes cis-amide bond formation; induces local constraints (polyproline type II helices).[1]Minimal backbone perturbation; side chain is short, often used to create constrained "stapled" peptides or lactams.
Proteolytic Stability High. Blocks enzymatic cleavage by preventing protease access to the scissile bond.[1]Moderate to High. Stability depends on side-chain modification (e.g., cyclization or bulky groups).[1]
Key Application "Peptoid" hybrids, improving membrane permeability, preventing aggregation.Antibody-Drug Conjugates (ADCs), stapled peptides, and photo-affinity labeling.
Synthetic Risk Steric hindrance during coupling; racemization is low risk.[1]Regioselectivity. High risk of

vs.

confusion during alkylation/acylation.[1]
Part 2: The Synthetic Challenge – The Regioisomer Trap

A critical failure mode in DAP chemistry is the unintended alkylation of the


-amine instead of the 

-amine (or vice versa) during reductive amination. Because DAP derivatives are often used to mimic lysine or ornithine with shorter linkers, distinguishing the resulting isomers is non-trivial.
  • Target A (

    
    -alkyl-DAP):  Desired for side-chain extension.[1]
    
  • Impurity B (

    
    -alkyl-DAP):  Common byproduct, structurally distinct but isobaric (same mass).[1]
    
  • Analogue C (

    
    -alkyl-Alanine):  Structurally related backbone modification.[1]
    

The following visualization maps the structural relationship and the decision pathways required for validation.

StructuralValidation Start Synthetic Precursor (Fmoc-DAP-OH derivative) Rxn Reaction: Reductive Amination (Targeting Beta-Amine) Start->Rxn Deprotection & Aldehyde addn. Isomer_Beta Target: N-Beta-Alkyl DAP (Side-chain modified) Rxn->Isomer_Beta Major Product (Ideal) Isomer_Alpha Impurity: N-Alpha-Alkyl DAP (Backbone modified) Rxn->Isomer_Alpha Minor Product (Risk) Validation Analytical Validation Node Isomer_Beta->Validation Isomer_Alpha->Validation NMR_HMBC HMBC NMR Analysis (Definitive) Validation->NMR_HMBC Primary Method MS_Frag MS/MS Fragmentation (Supportive) Validation->MS_Frag Secondary Method Result_Beta CONFIRMED: Side Chain Functionalized NMR_HMBC->Result_Beta Correlation: Alkyl H -> Beta C Result_Alpha REJECTED: Backbone Modified NMR_HMBC->Result_Alpha Correlation: Alkyl H -> Alpha C

Figure 1: Structural differentiation workflow for DAP regioisomers. The critical step is determining whether the alkyl group is attached to the backbone (


) or the side chain (

).[1]
Part 3: Analytical Validation Protocols

As a Senior Application Scientist, I recommend a "Self-Validating" analytical workflow. Do not rely on 1H NMR alone, as the chemical shift differences between


 and 

protons can be subtle depending on the solvent and protecting groups.
Method A: The HMBC "Golden Standard" (Nuclear Magnetic Resonance)

Heteronuclear Multiple Bond Correlation (HMBC) is the only technique that provides unequivocal proof of connectivity.[1]

The Logic:

  • 
    -Substitution:  The protons on the alkyl group (
    
    
    
    ) will show a strong 3-bond correlation to the Carbonyl Carbon (
    
    
    ) of the amino acid backbone.[1]
  • 
    -Substitution:  The protons on the alkyl group will show a correlation to the 
    
    
    
    -Carbon
    (
    
    
    ) and the
    
    
    -Carbon
    (
    
    
    ), but NO correlation to the Carbonyl Carbon (too many bonds away: Alkyl-N-C
    
    
    -C
    
    
    -CO = 4 bonds).[1]

Protocol:

  • Sample Prep: Dissolve 5-10 mg of purified product in 600 µL DMSO-

    
     (preferred over 
    
    
    
    for better resolution of amide protons).
  • Acquisition: Run standard 1H, 13C, HSQC, and HMBC sequences. Set HMBC optimization for long-range coupling (typically 8 Hz).

  • Analysis:

    • Locate the

      
      -alkyl protons (usually 2.5–3.5 ppm).[1]
      
    • Check for cross-peaks in the HMBC spectrum at the carbonyl region (170–175 ppm).[1]

    • Presence of Peak =

      
      -substitution (Failure/Backbone mod). 
      
    • Absence of Peak + Correlation to

      
      -C = 
      
      
      
      -substitution (Success/DAP).
Method B: MS/MS Fragmentation (Mass Spectrometry)

While isobaric, the fragmentation patterns of these isomers differ significantly due to the stability of the resulting immonium ions.

The Logic:

  • N-Substituted Alanine (

    
    -alkyl):  Fragmentation often yields a characteristic immonium ion at 
    
    
    
    .[1] The backbone amine is secondary.[1][2]
  • DAP (

    
    -alkyl):  The primary fragmentation usually involves the loss of the side chain or the loss of ammonia from the 
    
    
    
    -amine. The "immonium" ion of the backbone (if formed) would correspond to unsubstituted glycine/alanine type fragments depending on cleavage, distinct from the N-alkylated backbone.

Protocol:

  • Ionization: ESI (Positive Mode). Direct infusion or LC-MS.[1]

  • Collision Energy: Ramp collision energy (10–50 eV) to induce fragmentation.

  • Marker Identification: Look for the "internal" immonium ion.[1][3]

    • If

      
      :[1]
      
      • 
        -Me-Ala Immonium: 
        
        
        
        58.
      • DAP derivative: Will typically lose the side chain (

        
        ) entirely, leaving a backbone fragment.[1]
        
Part 4: Experimental Synthesis & Validation (Case Study)

Objective: Synthesis of


-Benzyl-DAP (Side-chain protected) vs. 

-Benzyl-Alanine.

Step 1: Synthesis of


-Benzyl-DAP 
  • Reagents: Fmoc-DAP(Alloc)-OH, Pd(PPh3)4, Benzaldehyde, NaBH(OAc)3.[1]

  • Procedure:

    • Selectively remove the Alloc protecting group from the side chain (

      
      -amine) using Pd(0) and phenylsilane.[1]
      
    • Perform reductive amination with benzaldehyde (1.1 eq) and NaBH(OAc)3 (1.5 eq) in DCE/AcOH (1%).[1]

    • Critical Control: Ensure the

      
      -amine remains Fmoc-protected throughout. If Fmoc is lost, the 
      
      
      
      -amine becomes nucleophilic, leading to
      
      
      -dibenzyl impurities.

Step 2: Validation (Self-Check)

  • Isolate the product.[1]

  • Perform the HMBC Protocol (Method A).[1]

  • Expected Result: Benzyl

    
     protons (~4.2 ppm) correlate to DAP 
    
    
    
    -Carbon (~40 ppm) but NOT to the Fmoc-DAP Carbonyl (~172 ppm).[1]

Step 3: Comparison with N-Benzyl-Alanine

  • Synthesize

    
    -Benzyl-Alanine via reaction of Benzyl bromide with Alanine methyl ester.
    
  • Observation: The NMR of this compound will show the Benzyl

    
     correlating strongly to the Alanine Carbonyl in HMBC.
    
References
  • Peptidomimetic Backbones & Stability

    • Specific analysis of N-substituted glycine/alanine (peptoids) vs. peptides.
    • Source: Zuckermann, R. N., et al. "Discovery of Nanomolar Ligands for 7-Transmembrane G-Protein-Coupled Receptors from a Diverse N-(Substituted)glycine Peptoid Library." Journal of Medicinal Chemistry, 1994. Link[1]

  • DAP in Drug Design

    • Use of diaminopropionic acid in ADCs and constrained peptides.[1]

    • Source: Losi, D., et al. "Unnatural Amino Acids in Drug Discovery: Synthesis and Applications." Chemical Reviews, 2023.
  • NMR Differentiation of Isomers

    • HMBC techniques for distinguishing N-alkylation sites.[1]

    • Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Link

  • Mass Spectrometry of Amino Acids

    • Fragmentation mechanisms of alpha vs beta amino acids.[1]

    • Source: Harrison, A. G. Chemical Ionization Mass Spectrometry. CRC Press, 2018.

(Note: While specific "DAP vs N-Me-Ala" direct comparison papers are rare, the protocols above are derived from standard structural elucidation principles cited in organic spectroscopy texts.)

Sources

Quality control standards for N-alpha-aminomethyl-L-alanine reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Quality Control Standards for N-alpha-aminomethyl-L-alanine Reagents

Executive Summary & Disambiguation

N-alpha-aminomethyl-L-alanine (often supplied as the protected derivative Di-Fmoc-N-alpha-aminomethyl-L-alanine, CAS: 1562433-56-0 or Di-Boc- analog) is a specialized non-canonical amino acid (ncAA) used in solid-phase peptide synthesis (SPPS). Unlike standard amino acids, this reagent introduces an aminomethyl group (


) directly onto the backbone nitrogen .

This structural modification creates a gem-diamine (aminal) linkage , offering unique opportunities for backbone branching and altering peptide solubility/hydrogen-bonding patterns. However, this linkage introduces significant stability challenges compared to standard N-methylated amino acids.

Disambiguation Alert:

  • NOT N-Methyl-L-alanine (N-Me-Ala): A standard backbone methylation reagent.

  • NOT L-2,3-Diaminopropionic acid (L-Dap): An amino acid with the amine on the side chain (

    
    -carbon), not the backbone nitrogen.
    
  • NOT BMAA (

    
    -N-methylamino-L-alanine): A neurotoxin.
    

This guide defines the Quality Control (QC) architecture required to validate this reagent, focusing on its unique liability: the hydrolytic instability of the


 methylene bridge.

Comparative Technical Analysis

To understand the QC requirements, one must compare N-am-Ala with its closest functional alternatives.

Table 1: Functional Comparison of Backbone/Side-chain Modifiers

FeatureN-alpha-aminomethyl-L-Ala N-Methyl-L-Alanine L-2,3-Diaminopropionic Acid (Dap)
Modification Site Backbone Nitrogen (

)
Backbone Nitrogen (

)
Beta Carbon (

)
Structure



Primary Utility N-Backbone Branching / SolubilityConformational Constraint / Proteolytic StabilitySide-chain Crosslinking / Functionalization
Chemical Stability Low (Acid-labile Methylene Bridge)High (Stable Alkyl Bond)High (Stable C-C Bond)
QC Critical Risk Formaldehyde release; Aminal hydrolysisRacemization during couplingBeta-lactam formation
Steric Hindrance Very High (Bulky N-substituent)HighModerate

Critical Quality Attributes (CQAs) & Specifications

Due to the inherent instability of the aminal linkage (


), the QC framework must go beyond standard purity checks.
A. Identity & Structural Integrity
  • NMR (

    
    H, 
    
    
    
    C):
    Must confirm the presence of the methylene bridge singlet (typically
    
    
    4.5–5.5 ppm in
    
    
    H NMR).
    • Failure Mode: Disappearance of this peak indicates hydrolysis into the parent amide and formaldehyde.

  • Mass Spectrometry (ESI-MS): Confirm parent ion

    
    .
    
    • Note: In-source fragmentation often cleaves the aminomethyl group. Soft ionization parameters are required.

B. Purity Profile
  • HPLC Purity:

    
    .
    
  • Specific Impurity (Formaldehyde): The decomposition product.

    • Limit:

      
      .
      
    • Detection: Derivatization with 2,4-DNPH followed by HPLC.

  • Specific Impurity (Fmoc-Alanine-Amide): The hydrolysis byproduct.

C. Chiral Purity
  • Enantiomeric Excess (ee):

    
    .
    
    • Risk:[1] The bulky N-substituent increases the barrier to inversion but also complicates enzymatic resolution during synthesis.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Stability-Indicating HPLC Method

Rationale: Standard C18 gradients may degrade the reagent on-column if the pH is too low. This method uses a neutral pH buffer to ensure on-column stability while separating hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B

    • 2–20 min: 5%

      
       95% B (Linear)
      
    • 20–25 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Fmoc absorption) and 210 nm (Amide bond).

  • Sample Prep: Dissolve 1 mg/mL in Acetonitrile (avoid protic solvents like Methanol which can accelerate solvolysis).

  • System Suitability: Resolution (

    
    ) between Main Peak and Fmoc-Ala-OH impurity must be 
    
    
    
    .
Protocol 2: Chiral Purity via Marfey’s Method (Modified)

Rationale: Direct chiral HPLC is difficult due to the bulky protecting groups. Marfey’s method (FDAA) converts enantiomers into diastereomers, but we must first remove the protecting groups without destroying the N-aminomethyl linkage (which is impossible). Correction: For this specific reagent, Chiral Polysaccharide Columns (e.g., Chiralpak IA) are superior as they allow analysis of the protected form, avoiding the acid hydrolysis required for Marfey's method.

  • Column: Daicel Chiralpak IA-3 (

    
     mm).
    
  • Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1).

  • Flow Rate: 0.8 mL/min.

  • Detection: 254 nm.

  • Validation: Inject L-isomer and D-isomer standards to establish retention times.

Mechanistic Visualization

Diagram 1: Degradation Pathway (The "Killer" Impurity)

This diagram illustrates why moisture control and pH are critical. The N-aminomethyl group is a "masked" formaldehyde equivalent.

DegradationPathway Reagent Di-Fmoc-N-am-Ala (Reagent) Intermediate Hemiaminal Intermediate Reagent->Intermediate Hydrolysis (Slow) Products Fmoc-Ala-Amide + Formaldehyde Intermediate->Products Collapse (Fast) Water H2O / H+ Water->Intermediate

Caption: Hydrolytic degradation of the N-aminomethyl aminal linkage leading to reagent failure.

Diagram 2: QC Decision Tree for Reagent Acceptance

QCDecision Start Incoming Reagent (N-am-Ala) Visual Visual Inspection (White Powder?) Start->Visual NMR 1H NMR (Methylene Singlet?) Visual->NMR Pass Reject REJECT (Quarantine) Visual->Reject Fail (Yellow/Caked) HPLC HPLC Purity (>98%?) NMR->HPLC Pass (Bridge Intact) NMR->Reject Fail (Missing CH2) Chiral Chiral HPLC (ee >99.5%?) HPLC->Chiral Pass HPLC->Reject Fail Chiral->Reject Fail Approve APPROVE (Release for Synthesis) Chiral->Approve Pass

Caption: Step-by-step Quality Control workflow for N-alpha-aminomethyl-L-alanine acceptance.

Storage & Handling Recommendations

Based on the degradation mechanism (Diagram 1), the following handling protocols are mandatory:

  • Desiccation: Store at -20°C in a sealed container with active desiccant. Moisture is the primary catalyst for aminal hydrolysis.

  • Solvent Choice: Do NOT dissolve in DMSO or Methanol for long-term storage. Use Anhydrous DMF or Acetonitrile immediately prior to use.

  • Usage Window: Once opened and warmed to room temperature, the reagent should be used within 24 hours. Re-assay is required if the container has been opened for >1 week.

References

  • National Institutes of Health (NIH). (2023). Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC10155627. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Di-fmoc-N-alpha-aminomethyl-L-alanine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced peptide synthesis, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of specialized reagents like Di-fmoc-N-alpha-aminomethyl-L-alanine is not merely a regulatory formality but a cornerstone of responsible scientific conduct. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel, the environment, and the validity of our collective work.

Foundational Knowledge: The Hazard Profile of Di-fmoc-N-alpha-aminomethyl-L-alanine

Before any handling or disposal protocol is initiated, a thorough understanding of the compound's characteristics is essential. Di-fmoc-N-alpha-aminomethyl-L-alanine is an Fmoc-protected alanine derivative used in proteomics research.[1] While not classified as acutely hazardous, it shares properties with other fine organic chemicals that necessitate careful handling.

Primary Hazard Considerations:

Exposure PathwayPotential EffectsMitigation Strategy
Inhalation May cause irritation to the respiratory tract.[2][3]Handle in a well-ventilated area or chemical fume hood. Use a dust mask if generating dust.[4]
Skin Contact May cause mild skin irritation upon prolonged contact.[3]Wear appropriate chemical-resistant gloves (e.g., nitrile).[4]
Eye Contact May cause eye irritation.[3]Wear safety glasses with side shields or chemical safety goggles.[4]
Ingestion May be harmful if swallowed.[2][3]Adhere to standard laboratory practice of not eating, drinking, or smoking in work areas.

A comprehensive review of the Safety Data Sheet (SDS) for this or a closely related compound is a mandatory prerequisite to handling.[5][6]

The Disposal Workflow: A Systematic, Compliant Approach

The following workflow provides a logical and compliant pathway for the disposal of Di-fmoc-N-alpha-aminomethyl-L-alanine waste, from the point of generation to final removal. This process is designed to be a self-validating system, ensuring safety and regulatory adherence at each step.

Disposal_Workflow cluster_generation At the Bench: Waste Generation & Segregation cluster_accumulation In the Lab: Accumulation & Storage cluster_disposal Facility Level: Final Disposal A Step 1: Don Appropriate Personal Protective Equipment (PPE) B Step 2: Segregate Solid & Liquid Waste Contaminated with Di-fmoc-N-alpha-aminomethyl-L-alanine A->B Safety First C Step 3: Place Waste into a Designated, Chemically Compatible Container B->C Prevent Cross-Contamination D Step 4: Securely Close and Label Container with a Hazardous Waste Tag C->D E Step 5: Store in a Designated Satellite Accumulation Area (SAA) D->E Ensure Compliance F Step 6: Arrange for Pickup by Environmental Health & Safety (EH&S) E->F Scheduled Removal G Step 7: Complete and Retain Chain of Custody Documentation F->G Maintain Records

Figure 1. A systematic workflow for the disposal of Di-fmoc-N-alpha-aminomethyl-L-alanine.

Detailed Protocols: From Bench to Final Disposal

3.1. Waste Segregation and Containment

Solid waste, including contaminated personal protective equipment (gloves, weigh paper), and residual powder, should be disposed of as chemical waste.[4]

  • Step 1: Container Selection. Use a designated and clearly labeled hazardous waste container.[4] A high-density polyethylene (HDPE) container is a suitable choice for its broad chemical compatibility.

  • Step 2: Transfer. Carefully transfer solid waste into the labeled container using a spatula or other appropriate tools to minimize dust generation.[4]

  • Step 3: Labeling. The container label must, at a minimum, include the full chemical name ("Di-fmoc-N-alpha-aminomethyl-L-alanine"), the words "Hazardous Waste," and the date of accumulation.[4][7]

  • Step 4: Storage. Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area (SAA) away from drains and incompatible materials.[4]

3.2. Decontamination of Reusable Labware

Glassware and other reusable equipment must be decontaminated before being returned to general use.

  • Step 1: Initial Rinse. Rinse the labware with a small amount of a suitable solvent in which the compound is soluble. Collect this solvent rinse as hazardous liquid waste.

  • Step 2: Wash. Wash the labware with a standard laboratory detergent and water.

  • Step 3: Final Rinse. Perform a final rinse with deionized water.

3.3. Final Disposal

The ultimate disposal of the accumulated waste must be handled by trained professionals in accordance with federal, state, and local regulations.[2][3]

  • Arrange for pickup and disposal by a licensed chemical waste disposal company or your institution's Environmental Health & Safety (EH&S) department.[4]

  • Ensure all necessary paperwork, such as a waste manifest, is completed to maintain a "cradle-to-grave" record of the hazardous waste.[8][9][10]

Emergency Procedures: Spill and Exposure Management

4.1. Spill Response

  • Small Spills: For minor spills, alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent, inert material. Carefully sweep or scoop the material into a labeled hazardous waste container.[2] Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.[4]

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's emergency response team or EH&S department.

4.2. Exposure Protocol

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3][11]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11]

  • Inhalation: Move the affected individual to fresh air.[11]

  • Ingestion: Rinse the mouth with water.[11]

In all cases of significant exposure, seek prompt medical attention.

The Regulatory Framework: Ensuring Compliance

The handling and disposal of laboratory chemicals in the United States are primarily governed by two federal agencies:

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[5][12] This plan must outline procedures for safe handling, storage, and disposal of hazardous chemicals.[5][6]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" framework for hazardous waste management.[8][9] This ensures that hazardous waste is tracked from its generation to its final, environmentally sound disposal.[8][9][10]

Familiarity and compliance with your institution's specific Chemical Hygiene Plan and EH&S protocols are mandatory.[5][12][13]

By integrating these scientifically sound and regulation-aligned procedures into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Chemical Safety Guidelines. The University of New Mexico, Environmental Health & Safety. Available from: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available from: [Link]

  • RCRA: Resource Conservation & Recovery Act. HazChem Environmental. Available from: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available from: [Link]

  • RCRA Hazardous Waste: Requirements, Training, and Certification. National Environmental Trainers. Available from: [Link]

  • RCRA Resource Conservation And Recovery Act Complete Guide. Compliance Solutions. Available from: [Link]

  • Safety Data Sheet. AAPPTec, LLC. Available from: [Link]

  • Safety Data Sheet - Fmoc-MeAla-OH. AAPPTec, LLC. Available from: [Link]

Sources

Personal protective equipment for handling Di-fmoc-n-alpha-aminomethyl-l-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound Class: Protected Non-Canonical Amino Acid (Diamino acid derivative) CAS: Not universally listed (Treat as Novel Research Chemical) Risk Profile: Irritant / Potential Sensitizer [1]

Di-Fmoc-N-alpha-aminomethyl-L-alanine is a specialized building block used in peptidomimetic synthesis. Unlike standard Fmoc-amino acids, this molecule contains two bulky fluorenylmethyloxycarbonyl (Fmoc) protecting groups.[1] This structural feature significantly alters its solubility profile and handling requirements compared to mono-Fmoc derivatives.

Critical Warning: As a research-grade compound, comprehensive toxicological data (LD50) is often unavailable.[1] The "Precautionary Principle" must be applied: handle as if it is a hazardous irritant and potential respiratory sensitizer.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The hydrophobic nature of the Di-Fmoc motif facilitates rapid skin absorption if dissolved in organic solvents (DMF/DMSO).[1] Standard latex gloves are insufficient .[1]

PPE CategoryRequirementTechnical Justification
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, >5 mil)Solvent Permeation: The compound is typically dissolved in DMF or NMP.[1] These solvents permeate thin nitrile in <15 mins, carrying the dissolved chemical through the skin barrier.[1]
Respiratory Fume Hood (Required) N95/P100 (If weighing outside hood)Dust Control: Fmoc-protected powders are electrostatic and easily aerosolized.[1] Inhalation can cause sensitization.[1][2]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for liquid handling.[1] Goggles seal against splashes during sonication or vortexing.[1]
Body Tyvek® Lab Coat (Recommended) or CottonStandard cotton coats absorb spills.[1] Tyvek provides a barrier against organic solvent splashes.[1]

Part 3: Operational Handling Protocol

Receipt and Storage Strategy

Objective: Prevent hydrolytic degradation and spontaneous Fmoc-cleavage.

  • Inspection: Upon receipt, inspect the vial for "caking" (sign of moisture ingress).[1] The powder should be free-flowing or a loose solid.

  • Temperature: Store at 2–8°C . While many Fmoc-AAs are stable at RT, modified diamino derivatives are prone to slow decomposition.[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the septum has been punctured.[1]

Weighing and Solubilization (The "Static" Challenge)

Problem: Di-Fmoc compounds are highly lipophilic and prone to static charge, causing the powder to "jump" or cling to spatulas.[1]

Protocol:

  • Equilibration: Allow the vial to warm to room temperature (20 mins) inside a desiccator before opening. Prevents condensation.[1]

  • Anti-Static Gun: Use a Zerostat® gun or ionizing blower on the weighing boat if the powder is flighty.[1]

  • Solvent Choice:

    • Preferred: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

    • Avoid: Water, Methanol (poor solubility).[1]

  • Dissolution: Due to the double Fmoc group, steric hindrance may slow dissolution.[1]

    • Action: Vortex for 30 seconds. If undissolved, sonicate at ambient temperature for 2-5 minutes. Do not heat above 40°C to avoid premature Fmoc cleavage.[1]

Experimental Workflow Visualization

HandlingWorkflow cluster_disposal Waste Stream Storage 1. Storage (2-8°C, Desiccated) Equilibrate 2. Equilibrate (RT, 20 mins) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Fume Hood + Anti-Static) Equilibrate->Weighing Inert Atmosphere Solubilization 4. Solubilization (DMF + Sonication) Weighing->Solubilization Dissolve SolidWaste Solid Waste (Contaminated Vials) Weighing->SolidWaste Reaction 5. Coupling Reaction (SPPS / Solution) Solubilization->Reaction Transfer LiquidWaste Liquid Waste (Halogenated/Non-Hal) Reaction->LiquidWaste

Figure 1: Step-by-step operational workflow for handling Di-Fmoc-N-alpha-aminomethyl-L-alanine, ensuring sample integrity and operator safety.

Part 4: Emergency Response & Decontamination[1]

Spills (Solid Powder)[1]
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Don N95 respirator and double gloves.[1]

  • Clean: Do not dry sweep (creates dust).[1] Cover with a wet paper towel (soaked in ethanol) to dampen, then wipe up.[1]

  • Decontaminate: Wash surface with mild detergent and water.[1]

Skin Exposure[1][3]
  • Immediate Action: Remove contaminated gloves/clothing immediately.[1]

  • Wash: Rinse skin with soap and copious water for 15 minutes .[1]

  • Note: Do not use ethanol or DMSO to wash skin; this enhances absorption of the residue.[1]

Part 5: Waste Disposal & Deactivation[1]

Regulatory Context: As a synthetic organic chemical, this does not fall under "Biohazard" but strictly Hazardous Chemical Waste .[1]

Waste StreamCompositionDisposal Method
Solid Waste Weighing boats, contaminated gloves, empty vials.Hazardous Solid Waste Bin (Incineration). Do not use regular trash.[1][3]
Liquid Waste (A) Dissolved compound in DMF/NMP.[1]Non-Halogenated Organic Waste .
Liquid Waste (B) Solutions containing DCM (Dichloromethane).[1]Halogenated Organic Waste .
Scavenger Resins Failed synthesis resins.[1]Filter and dispose as solid hazardous waste.[1]

Deactivation (Optional): If you have a small amount of residual powder to destroy before disposal, treat it with 20% Piperidine in DMF overnight.[1] This cleaves the Fmoc groups, yielding the free amine and dibenzofulvene.[1] While still hazardous, this eliminates the specific "protected" reactivity before incineration.[1]

References

Sources

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